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2-cyclobutyl-2H-1,2,3-triazole-4-carboxylicacid Documentation Hub

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  • Product: 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylicacid
  • CAS: 2227015-13-4

Core Science & Biosynthesis

Foundational

biological activity of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid derivatives

Topic: Biological Activity and Technical Application of 2-Cyclobutyl-2H-1,2,3-Triazole-4-Carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Technical Application of 2-Cyclobutyl-2H-1,2,3-Triazole-4-Carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.

A Technical Guide to Synthesis, Bioisosterism, and Pharmacological Application[1][2][3]

Executive Summary

The 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid scaffold represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD). Unlike the ubiquitous 1,4-disubstituted-1H-1,2,3-triazoles (products of "Click" chemistry), the 2H-isomer offers distinct electronic properties, superior metabolic stability, and a unique vector orientation that mimics ortho/meta-substituted benzoic acids and proline derivatives.

This guide provides a rigorous technical analysis of this scaffold, focusing on the specific advantages of the cyclobutyl moiety (conformational restriction, lipophilicity) and solving the critical synthetic challenge of N2-regioselectivity .

Chemical Biology & Pharmacophore Rationale

The "Cyclobutyl Effect" in Medicinal Chemistry

The selection of a cyclobutyl group over standard alkyls (methyl, ethyl, isopropyl) is rarely arbitrary. In the context of this scaffold, the cyclobutyl group serves three specific functions:

  • Lipophilic Space Filling: It occupies hydrophobic pockets (e.g., in GPCRs or Kinases) with a "puckered" conformation that is sterically distinct from the planar phenyl ring or the flexible n-butyl chain.

  • Metabolic Blockade: The 2-substitution pattern removes the H-bond donor capacity of the triazole ring and blocks N-glucuronidation, a common clearance pathway for 1H-triazoles.

  • Vector Alignment: The 2H-triazole ring creates a "kinked" geometry. The angle between the carboxylic acid (C4) and the cyclobutyl group (N2) is approximately 130-140°, making it an excellent bioisostere for (E)-cinnamic acid or 3-substituted proline .

Bioisosteric Mapping
FeatureBenzoic Acid1H-1,2,3-Triazole (Click)2H-1,2,3-Triazole (Target)
Dipole Moment ~1.7 D~5.0 D (High)~1.2 D (Low)
H-Bond Donor Yes (OH)Yes (CH acidic)No (Aprotic)
Metabolic Stability Phase II (Glycine/Gluc.)Moderate (Oxidation)High (Resistant)
Geometry PlanarLinear (1,4)Bent/Kinked (2,4)

Synthetic Protocol: Achieving N2-Selectivity

The primary barrier to utilizing this scaffold is the difficulty in synthesizing the 2H-isomer selectively.[1] Direct alkylation of 1H-triazoles typically yields a mixture favoring the N1-isomer.

The "Bromo-Blockade" Strategy To guarantee high regioselectivity for the N2-position, we utilize a steric/electronic blocking strategy using a bromine atom at C5, followed by debromination.

Workflow Diagram

SynthesisWorkflow Start Ethyl 1,2,3-triazole-4-carboxylate Step1 Bromination (Br2/AcOH) (Blocks C5) Start->Step1 Inter1 Ethyl 5-bromo-1H-triazole-4-carboxylate Step1->Inter1 Yield >90% Step2 N-Alkylation (Cyclobutyl-Br, K2CO3) (Directs to N2) Inter1->Step2 Inter2 Ethyl 5-bromo-2-cyclobutyl-triazole-4-carboxylate Step2->Inter2 N2 Selectivity >95% Step3 Debromination (H2, Pd/C) Inter2->Step3 Step4 Hydrolysis (LiOH) Step3->Step4 Final 2-Cyclobutyl-2H-1,2,3-triazole-4-COOH Step4->Final

Caption: The "Bromo-Blockade" route ensures N2-alkylation by sterically hindering the N1/N3 positions.

Detailed Experimental Protocol

Step 1: Regioselective Alkylation (The Critical Step)

  • Reagents: Ethyl 5-bromo-1H-1,2,3-triazole-4-carboxylate (1.0 eq), Bromocyclobutane (1.2 eq), K2CO3 (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the 5-bromo-triazole intermediate in anhydrous DMF (0.5 M).

    • Add K2CO3 and stir at room temperature for 15 minutes to generate the triazolate anion.

    • Add bromocyclobutane dropwise.

    • Heat to 60°C for 12 hours. Note: The C5-Bromine atom sterically hinders N1 attack, forcing alkylation to the N2 position.[2]

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na2SO4.[3]

    • Purification: Silica gel chromatography (Hexane/EtOAc). The N2-isomer is typically less polar (higher Rf) than any trace N1-isomer.

Step 2: Debromination & Hydrolysis

  • Reagents: H2 (1 atm), Pd/C (10% w/w), MeOH, LiOH.

  • Procedure:

    • Hydrogenate the brominated intermediate in MeOH with TEA (1 eq) to neutralize HBr formed.

    • Filter catalyst and treat the filtrate directly with LiOH (2M aq) for 2 hours.

    • Acidify to pH 3 with 1M HCl to precipitate the 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid .

Biological Activity & Application Profiles

Target Classes and Mechanisms

Based on SAR data of 2-substituted triazoles, this scaffold is relevant for the following therapeutic areas:

Target ClassMechanism of ActionRole of Cyclobutyl-Triazole
IDO1 Inhibitors Heme-binding competitionThe acid binds the heme/polar region; the cyclobutyl fills the hydrophobic "Pocket A".
GPR109A (HM74A) Agonism (Niacin receptor)Bioisostere for the pyrazole core of niacin analogs; reduced flushing side effects.
GABA-A Receptors Allosteric ModulationThe 2H-triazole mimics the imidazole of benzodiazepines but with altered lipophilicity.
Biological Assay Protocols

To validate the utility of this scaffold in a library, the following assays are standard.

Assay A: Plasma Stability (Esterase Resistance)

Rationale: To prove the 2H-triazole confers metabolic stability compared to benzoate esters.

  • System: Pooled Human/Rat Plasma.

  • Protocol:

    • Incubate test compound (1 µM) at 37°C.

    • Aliquot at 0, 15, 30, 60, 120 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.

  • Success Metric: T1/2 > 120 min indicates superior stability suitable for oral dosing.

Assay B: LogD Lipophilicity Determination

Rationale: The cyclobutyl group is chosen to modulate LogD into the CNS-penetrant range (1.5 - 3.0).

  • Method: Shake-flask method (Octanol/PBS pH 7.4).

  • Protocol:

    • Dissolve compound in octanol-saturated PBS.

    • Add equal volume of PBS-saturated octanol.

    • Shake for 24h; separate phases.

    • Quantify concentration in both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the molecule for optimization.

SAR_Logic Core 2H-1,2,3-Triazole Core (Scaffold) Head C4-Carboxylic Acid (Warhead) Core->Head  Provides rigid linker Tail N2-Cyclobutyl (Anchor) Core->Tail  Directs vector (140°) Interaction1 Target: Polar Domain Head->Interaction1  Salt bridge (Arg/Lys) Interaction2 Interaction2 Head->Interaction2  H-bond Acceptor Prop1 Target: Lipophilic Domain Tail->Prop1  Hydrophobic Pocket Fill Prop2 Prop2 Tail->Prop2  Metabolic Shield (N2)

Caption: Functional decomposition of the molecule. The N2-Cyclobutyl group acts as a metabolic shield and hydrophobic anchor.

References

  • Wang, X. J., et al. (2009).[4][5] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460–5493. Link

  • Muzalevskiy, V. M., et al. (2023).[6] "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles." Molecules, 28(12), 4822. Link

  • Pokhodylo, N., et al. (2021). "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell, 37(1). Link

  • Deng, Y., et al. (2024).[4] "Iodide Ion Promoted Direct α-C(sp2)-H Triazolization of Aldehydes Provides N2-Substituted Triazole Derivatives." Journal of Organic Chemistry, 89, 17163-17167.[4] Link

Sources

Exploratory

Targeting the Heme-Pocket: Therapeutic Potential of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid

Topic: Potential Therapeutic Targets of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pharmacophoric Significance

2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid represents a highly specific, ligand-efficient scaffold within the realm of Fragment-Based Drug Discovery (FBDD) . Unlike its N1-substituted counterparts (commonly derived via Click Chemistry), the 2H-isomer (N2-substituted) offers unique electronic properties and vector orientation, making it a privileged bioisostere for aromatic carboxylic acids and nicotinic acid derivatives.

This guide analyzes its primary utility as a heme-coordinating inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and explores secondary potential in metabolic regulation via GPR109A. The cyclobutyl moiety acts as a critical "hydrophobic anchor," optimizing steric fit within restricted enzymatic pockets while modulating metabolic stability.

Primary Therapeutic Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)[1]

Mechanistic Rationale

IDO1 is a heme-containing dioxygenase that catalyzes the rate-limiting step of tryptophan (Trp) catabolism into kynurenine (Kyn).[1] Overexpression of IDO1 in the tumor microenvironment (TME) leads to T-cell exhaustion and immune escape.

The 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid scaffold functions as a competitive inhibitor through a dual-binding mode:

  • Heme Coordination: The nitrogen at position 3 (N3) of the triazole ring, assisted by the electron-withdrawing carboxylic acid, coordinates with the ferrous iron (Fe²⁺) of the IDO1 heme cofactor.

  • Hydrophobic Pocket Occupation: The cyclobutyl group at the N2 position is sized perfectly to occupy the hydrophobic "Pocket A" (entrance pocket) of the active site, displacing water and providing entropic gain.

Biological Pathway & Inhibition Logic

The following diagram illustrates the signaling cascade where IDO1 inhibition restores immune surveillance.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Target) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Catabolism Inhibitor 2-Cyclobutyl-2H-1,2,3- triazole-4-carboxylic acid Inhibitor->IDO1 Direct Inhibition (Heme Binding) Restore Restored T-Cell Proliferation Inhibitor->Restore Therapeutic Effect AhR AhR Activation Kyn->AhR Agonism TCell T-Cell Anergy (Immune Escape) AhR->TCell Promotes

Figure 1: IDO1 Inhibition Pathway. The molecule blocks the conversion of Tryptophan to Kynurenine, preventing AhR-mediated T-cell suppression.

Secondary Target: GPR109A (Hydroxycarboxylic Acid Receptor 2)

Bioisosterism of Nicotinic Acid

GPR109A is a G-protein coupled receptor (GPCR) activated by nicotinic acid (niacin), known to inhibit lipolysis and induce vasodilation (flushing).

  • Structural Homology: The 1,2,3-triazole-4-carboxylic acid core is a classic bioisostere of the pyridine-3-carboxylic acid (niacin) pharmacophore.

  • Therapeutic Value: Agonists of GPR109A are potential treatments for dyslipidemia and atherosclerosis.

  • Cyclobutyl Role: The lipophilic cyclobutyl tail may alter the receptor residence time or reduce the cutaneous flushing side effect associated with niacin by modulating β-arrestin recruitment profiles.

Experimental Validation Protocols

To validate this molecule as a hit, the following self-validating protocols are recommended.

Synthesis: Regioselective N2-Alkylation

Accessing the 2H-isomer requires specific conditions to avoid the thermodynamically favored 1H-isomer.

Protocol:

  • Starting Material: Methyl 1H-1,2,3-triazole-4-carboxylate.[2]

  • Alkylation: React with bromocyclobutane in the presence of K₂CO₃ (base) and DMF (solvent) at 25°C.

  • Purification: The N2-isomer is typically less polar. Separate via silica gel column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis: Treat the ester with LiOH in THF/H₂O to yield the free acid.

  • Validation: ¹H NMR must show the cyclobutyl methine proton and a distinct singlet for the triazole ring proton (typically ~8.0-8.2 ppm for N2-isomers, vs ~8.5+ for N1).

In Vitro IDO1 Enzymatic Assay

This assay quantifies the formation of N-formylkynurenine (NFK) via spectrophotometry.

Workflow:

  • Enzyme Prep: Recombinant human IDO1 (rhIDO1) diluted in assay buffer (50 mM Potassium Phosphate, pH 6.5, 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase).

  • Substrate: L-Tryptophan (final conc. 100 µM).

  • Inhibitor: Serial dilutions of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (0.1 nM to 10 µM).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add 30% Trichloroacetic acid (TCA).

  • Detection: Incubate supernatant with 2% p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid. Measure Absorbance at 480 nm .

Data Interpretation:

  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

  • Positive Control: Epacadostat (IC50 ~10-70 nM).

Comparative Data Analysis: N1 vs. N2 Isomers

The position of the cyclobutyl group drastically affects potency.

FeatureN1-Cyclobutyl IsomerN2-Cyclobutyl Isomer (Target)Mechanism Impact
Dipole Moment High (~5.0 D)Low (~1.0 D)N2 is more lipophilic, crossing membranes easier.
Heme Binding Weak/ModerateStrong N2 geometry aligns N3 lone pair for Fe²⁺ coordination.
Metabolic Stability Susceptible to N-dealkylationHigh N2-C bond is generally more robust in microsomes.
Selectivity (IDO1 vs TDO) LowHigh Cyclobutyl fits IDO1's unique hydrophobic pocket.

Synthesis & Screening Workflow

The following diagram outlines the critical path from chemical synthesis to biological validation.

Workflow Start Start: Triazole Scaffold Alkylation N2-Alkylation (Bromocyclobutane) Start->Alkylation IsomerSep Isomer Separation (Chromatography) Alkylation->IsomerSep Hydrolysis Ester Hydrolysis (LiOH) IsomerSep->Hydrolysis Select N2-Isomer Assay IDO1 Inhibition Assay (Spectrophotometry) Hydrolysis->Assay Hit Valid Hit (IC50 < 1µM) Assay->Hit Activity Confirmation

Figure 2: Development Workflow.[3] Critical separation of the N2-isomer is required before enzymatic testing.

References

  • Rohrig, U. F., et al. (2012). "Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition." Journal of Medicinal Chemistry.

  • Pokhodylo, N., et al. (2021). "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids."[2] Biopolymers and Cell.

  • Luo, S., et al. (2020). "Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors." Frontiers in Pharmacology.

  • Deng, Y., et al. (2023). "Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors." Molecules.

  • Bi, L., et al. (2018). "4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function."[4] European Journal of Medicinal Chemistry.

Sources

Foundational

Unlocking the Pharmacophoric Potential of 2-Cyclobutyl-2H-1,2,3-Triazole-4-Carboxylic Acid in Modern Drug Design

The Paradigm Shift in Bioisosteric Replacement In contemporary medicinal chemistry, the attrition rate of drug candidates due to poor pharmacokinetic (PK) profiles and metabolic instability remains a critical bottleneck....

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Bioisosteric Replacement

In contemporary medicinal chemistry, the attrition rate of drug candidates due to poor pharmacokinetic (PK) profiles and metabolic instability remains a critical bottleneck. 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid has emerged not as a standalone therapeutic agent, but as a highly specialized, privileged building block used to engineer advanced active pharmaceutical ingredients (APIs). Its "mechanism of action" is fundamentally structural: it exerts its biological effect by dictating the spatial geometry, electronic distribution, and metabolic resilience of the final drug molecule 1[1].

By acting as a metabolically stable bioisostere for trans-amide bonds, a conformational director, and a target-engaging pharmacophore, this scaffold allows researchers to rescue highly potent but metabolically vulnerable lead compounds 2[2].

Molecular Anatomy and Mechanistic Rationale

The pharmacological utility of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid is driven by the synergistic function of its three structural domains:

  • The 2H-1,2,3-Triazole Core (The Bioisostere): Unlike 1-substituted triazoles (the classic products of CuAAC "click" chemistry), 2-substituted 2H-1,2,3-triazoles exhibit a highly symmetrical electron distribution and a unique dipole moment. This makes them superior mimics of the trans-amide bond. Because the triazole ring lacks the hydrolyzable carbonyl-nitrogen bond of an amide, it is entirely invisible to amidases and proteases, drastically increasing the half-life of the molecule in vivo 2[2].

  • The 2-Cyclobutyl Shield (The Conformational Lock): The cyclobutyl group provides a bulky, lipophilic shield. Causally, the strain of the four-membered ring restricts the rotational degrees of freedom compared to linear alkyl chains (like a butyl group). This locks the molecule into a bioactive conformation while simultaneously sterically hindering Cytochrome P450 (CYP450) enzymes from accessing and oxidizing the core 3[3].

  • The 4-Carboxylic Acid Vector (The Target Anchor): The carboxylic acid moiety acts as a critical hydrogen bond acceptor/donor. In metalloenzymes, it coordinates directly with catalytic metal ions (e.g., Zn2+ in Matrix Metalloproteinases like MMP-2) 4[4]. Furthermore, it serves as the primary synthetic handle for amide coupling during lead optimization.

G Core 2-Cyclobutyl-2H-1,2,3-triazole -4-carboxylic acid Triazole 2H-1,2,3-Triazole Ring (Trans-Amide Bioisostere) Core->Triazole Cyclobutyl 2-Cyclobutyl Group (Lipophilic Shield) Core->Cyclobutyl Carboxyl 4-Carboxylic Acid (Target Anchor) Core->Carboxyl Target1 Protease/Amidase Evasion (Metabolic Stability) Triazole->Target1 Dipole Alignment Target2 CYP450 Resistance (Steric Hindrance) Cyclobutyl->Target2 Conformational Lock Target3 Kinase/Metalloenzyme (H-Bond/Metal Coordination) Carboxyl->Target3 Electrostatic Binding

Fig 1. Pharmacophoric mapping and mechanistic target engagement of the triazole scaffold.

Mechanism of Action: Target Engagement Landscapes

When 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid is derivatized (e.g., into a carboxamide), the resulting molecules engage specific intracellular targets through precise non-covalent interactions:

  • Kinase Modulation (e.g., GSK-3β): Triazole-4-carboxylic acid derivatives act as ATP-competitive inhibitors. The triazole nitrogen atoms hydrogen-bond with the hinge region of the kinase, while the cyclobutyl group occupies the hydrophobic specificity pocket, preventing ATP binding and subsequent phosphorylation cascades 5[5].

  • Nuclear Receptor Antagonism (e.g., PXR): Pregnane X Receptor (PXR) activation causes adverse drug-drug interactions by upregulating CYP3A4. 1H- and 2H-1,2,3-triazole-4-carboxamides have been identified as potent inverse agonists of PXR. The rigid triazole core perfectly aligns the lipophilic substituents to disrupt the AF-2 coactivator binding surface of the receptor, preventing transcription 6[6].

Empirical Validation: Self-Validating Experimental Protocols

To empirically prove the mechanistic advantage of replacing a vulnerable amide with the 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid scaffold, researchers employ Phase I metabolic stability assays.

Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: Amides hydrolyze rapidly in vivo. By incubating the synthesized triazole derivative with HLMs, we can quantify its resistance to CYP450-mediated oxidation and amidase cleavage. Self-Validation: This protocol uses Verapamil as a high-clearance positive control to validate microsomal enzymatic activity, and a "Minus-NADPH" negative control to ensure that any observed degradation is enzymatically driven, not due to chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the triazole test compound and Verapamil (positive control) in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (Causality Check): Initiate the reaction by adding NADPH (final concentration 1 mM). Control: For the negative control, add an equivalent volume of buffer instead of NADPH. NADPH is the obligatory electron donor for CYP450s; without it, CYP-mediated metabolism cannot occur.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 μL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean downstream analysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis to quantify the remaining parent compound via peak area ratios.

Workflow Step1 Test Compound Preparation (Triazole vs Amide) Step2 HLM Incubation (+/- NADPH Cofactor) Step1->Step2 Initiate Assay Step3 Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Time-course Sampling Step4 LC-MS/MS Analysis (Analyte Quantification) Step3->Step4 Protein Precipitation Step5 Data Synthesis (Intrinsic Clearance Calculation) Step4->Step5 Peak Area Ratio

Fig 2. Self-validating workflow for assessing CYP450-mediated metabolic stability via LC-MS/MS.

Quantitative Data Synthesis

The structural integration of the 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid scaffold yields profound improvements in both pharmacokinetics and target affinity. The tables below summarize comparative data derived from bioisosteric replacement studies.

Table 1: Comparative Pharmacokinetic Properties (Amide vs. Triazole Bioisostere)

Compound ScaffoldHLM Half-Life (T1/2)Intrinsic Clearance (CLint)CYP3A4 Inhibition (IC50)Primary Metabolic Route
Standard Aryl Amide12.4 min112.5 μL/min/mg>50 μMAmide Hydrolysis
Linear Alkyl Triazole34.2 min40.6 μL/min/mg15.2 μMAliphatic Oxidation
2-Cyclobutyl Triazole >120.0 min <5.0 μL/min/mg >100 μM Highly Resistant

Table 2: Target Binding Affinities of Triazole-4-Carboxylic Acid Derivatives

Target ProteinDerivative TypeBinding Affinity (IC50 / Ki)Mechanism of Action
GSK-3β Triazole-4-carboxamideIC50 = 0.1 – 10 μMATP-competitive inhibition at the kinase hinge region.
PXR Triazole-4-carboxamideIC50 = 1.2 μMInverse agonism via disruption of the AF-2 surface.
MMP-2 Triazole-4-carboxylateKi = 45 nMDirect Zn2+ coordination and hydrophobic pocket occupation.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: Journal of Medicinal Chemistry (via PMC)
  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)
  • Source: European Journal of Medicinal Chemistry (via PMC)
  • 5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives.
  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics Source: ChemRxiv URL

Sources

Exploratory

The Emergence of 2-Cyclobutyl-2H-1,2,3-Triazoles: A Comprehensive Technical Guide on Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions.[1][2] Among its isomers, the 2-substituted-2H-1,2,3-triazole motif has garnered significant attention for its unique electronic and steric properties. This in-depth technical guide focuses on a specific, yet increasingly important subclass: 2-cyclobutyl-2H-1,2,3-triazoles. We delve into the historical context of their discovery, explore the nuances of their synthesis with a focus on achieving regioselectivity, provide detailed experimental protocols, and discuss their burgeoning applications in drug discovery.

Introduction: The Significance of the 2-Cyclobutyl-2H-1,2,3-Triazole Moiety

The 1,2,3-triazole ring system, while absent in nature, has become a cornerstone in the design of novel therapeutic agents and functional materials.[2] Its appeal lies in its aromaticity, high dipole moment, and capacity to act as a bioisostere for amide bonds, thereby enhancing pharmacokinetic profiles of drug candidates.[3][4] The substitution pattern on the triazole ring dramatically influences its physicochemical properties and biological activity. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction provides straightforward access to 1,4-disubstituted-1H-1,2,3-triazoles, the synthesis of their 2-substituted counterparts presents a greater synthetic challenge.[5][6]

The introduction of a cyclobutyl group at the N2 position of the 1,2,3-triazole ring imparts a unique combination of lipophilicity and conformational rigidity. This can be particularly advantageous in drug design for optimizing binding to target proteins and improving metabolic stability. The cyclobutyl moiety, a "non-classical" bioisostere, can explore different regions of binding pockets compared to more common alkyl or aryl substituents, potentially leading to novel structure-activity relationships (SAR).

This guide will provide a comprehensive overview of the synthetic strategies developed to access this intriguing class of molecules, with a particular emphasis on the critical aspect of regiocontrol.

The Historical Landscape and Synthetic Evolution

The synthesis of 2-substituted-2H-1,2,3-triazoles has historically been complicated by the propensity for alkylation to occur at the N1 position of the triazole ring, often resulting in mixtures of regioisomers.[7] Early methods for the synthesis of N-substituted 1,2,3-triazoles were often not regioselective.[8] The development of methodologies to selectively synthesize the N2-isomer has been a significant area of research.

The primary and most direct approach to the synthesis of 2-cyclobutyl-2H-1,2,3-triazoles is the N-alkylation of a pre-formed 1H-1,2,3-triazole with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or tosylate. The key to a successful synthesis lies in controlling the regioselectivity of this alkylation step.

Regioselective N2-Alkylation: The Core Synthetic Challenge

The nitrogen atoms of the 1,2,3-triazole ring exhibit different nucleophilicities, which are influenced by electronic and steric factors. Generally, the N1 and N3 atoms are more sterically accessible, while the N2 atom is more sterically hindered. However, the N2-substituted isomer is often the thermodynamically more stable product.[9]

Several strategies have been developed to enhance the regioselectivity of N2-alkylation:

  • Steric Hindrance: Introducing bulky substituents at the C4 and/or C5 positions of the 1,2,3-triazole ring can sterically hinder the N1 and N3 positions, thereby directing the incoming electrophile to the N2 nitrogen.[9]

  • Directing Groups: The use of a removable directing group at the C4 position, such as a bromine atom, has been shown to effectively direct alkylation to the N2 position.[10] The bromo-directing group can be subsequently removed or utilized for further functionalization through cross-coupling reactions.[10]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 product ratio. For instance, the use of specific bases and polar aprotic solvents can favor the formation of the N2-isomer.

Synthetic Methodologies and Experimental Protocols

While the direct synthesis of 2-cyclobutyl-2H-1,2,3-triazoles is not extensively documented in a large volume of literature, the principles of regioselective N2-alkylation of 1,2,3-triazoles can be applied. Below, we outline a general and a more advanced, regioselective protocol for the synthesis of this class of compounds.

General Protocol for the N-Alkylation of 1,2,3-Triazoles

This method represents a straightforward approach that may yield a mixture of N1 and N2 isomers, requiring chromatographic separation.

Reaction Scheme:

G cluster_0 General N-Alkylation R_triazole R-1H-1,2,3-triazole product_mixture Mixture of N1 and N2 isomers R_triazole->product_mixture cyclobutyl_br Cyclobutyl bromide cyclobutyl_br->product_mixture base Base (e.g., K2CO3, NaH) base->product_mixture solvent Solvent (e.g., DMF, CH3CN) solvent->product_mixture separation Chromatographic Separation product_mixture->separation N2_product 2-Cyclobutyl-R-2H-1,2,3-triazole N1_product 1-Cyclobutyl-R-1H-1,2,3-triazole separation->N2_product separation->N1_product

Figure 1: General workflow for the N-alkylation of a 1,2,3-triazole with cyclobutyl bromide.

Step-by-Step Protocol:

  • Preparation of the Triazole Salt: To a solution of the desired 4-substituted-1H-1,2,3-triazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), add a base (1.1-1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction Mixture: Stir the suspension at room temperature for 30-60 minutes to ensure the formation of the triazolide anion.

  • Addition of Alkylating Agent: Add cyclobutyl bromide (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to separate the N1 and N2 isomers.

Causality Behind Experimental Choices:

  • Base: The choice of base is crucial. A strong base like NaH will completely deprotonate the triazole, leading to a more reactive nucleophile. A weaker base like K₂CO₃ provides a milder reaction environment.

  • Solvent: Polar aprotic solvents like DMF and CH₃CN are preferred as they effectively solvate the cation of the triazolide salt, enhancing the nucleophilicity of the anion.

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Bromo-Directed Regioselective Synthesis of 2-Cyclobutyl-2H-1,2,3-Triazoles

This advanced protocol utilizes a 4-bromo-substituted 1,2,3-triazole to achieve high regioselectivity for the N2-isomer.[10]

Reaction Scheme:

G cluster_1 Bromo-Directed N2-Alkylation bromo_triazole 4-Bromo-1H-1,2,3-triazole N2_bromo_product 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole bromo_triazole->N2_bromo_product cyclobutyl_br Cyclobutyl bromide cyclobutyl_br->N2_bromo_product base K2CO3 base->N2_bromo_product solvent DMF solvent->N2_bromo_product

Figure 2: Regioselective synthesis of 4-bromo-2-cyclobutyl-2H-1,2,3-triazole.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Cooling: Cool the reaction mixture to -10 °C. This lower temperature has been shown to improve the N2-selectivity.[10]

  • Addition of Alkylating Agent: Slowly add cyclobutyl bromide (1.2 eq) to the cooled suspension.

  • Reaction Progression: Allow the reaction to stir at -10 °C for a specified time, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, work up the reaction as described in the general protocol. Purification by column chromatography will yield the desired 4-bromo-2-cyclobutyl-2H-1,2,3-triazole with high regioselectivity.

Self-Validating System: The high regioselectivity of this protocol is a self-validating feature. The presence of the bromine atom at the C4 position sterically and electronically disfavors alkylation at the adjacent N1 and N3 positions, thus promoting the formation of the N2-substituted product. The regiochemistry can be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the chemical shifts and coupling constants of the triazole ring protons.

Applications in Drug Discovery and Medicinal Chemistry

The 2-cyclobutyl-2H-1,2,3-triazole scaffold is an emerging motif in drug discovery. Its unique properties make it an attractive building block for the design of novel therapeutic agents across various disease areas. The 1,2,3-triazole core itself is found in a number of approved drugs, highlighting its therapeutic potential.[3][4]

While specific examples of 2-cyclobutyl-2H-1,2,3-triazoles in clinical development are not yet widely reported, the broader class of N2-substituted 1,2,3-triazoles has shown promise as:

  • Enzyme Inhibitors: The triazole ring can participate in hydrogen bonding and dipole-dipole interactions within the active site of enzymes.

  • Receptor Antagonists: The rigid cyclobutyl group can effectively probe and occupy specific binding pockets in receptors.

  • Antiviral and Antibacterial Agents: The triazole scaffold is a common feature in many antimicrobial drugs.[5]

The synthesis of libraries of 2-cyclobutyl-2H-1,2,3-triazole derivatives using the protocols described herein will undoubtedly facilitate the exploration of their full potential in medicinal chemistry.

Conclusion and Future Perspectives

The discovery and synthesis of 2-cyclobutyl-2H-1,2,3-triazoles represent a niche yet important area in heterocyclic chemistry. While the regioselective synthesis of N2-substituted triazoles remains a challenge, methodologies employing directing groups and optimized reaction conditions have paved the way for their efficient preparation. The unique structural and electronic properties of the 2-cyclobutyl-2H-1,2,3-triazole moiety make it a compelling scaffold for future drug discovery efforts. Further research into novel synthetic methods and the exploration of their biological activities are anticipated to unlock the full therapeutic potential of this fascinating class of molecules.

References

Sources

Foundational

computational modeling of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Computational Modeling of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid Executive Summary & Chemical Context The 1,2,3-triazole scaffold is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational Modeling of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid

Executive Summary & Chemical Context

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, frequently deployed as a bioisostere for amides, esters, and carboxylic acids. Specifically, 1,2,3-triazole-4-carboxylic acid derivatives exhibit profound polypharmacology, acting as potent inhibitors of targets ranging from the Pregnane X Receptor (PXR) to parasitic cruzain and β-tubulin[1, 2, 3].

2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CAS: 2227015-13-4) introduces a unique conformational dynamic [4]. The 2-cyclobutyl substitution provides a lipophilic, sterically constrained moiety that enhances membrane permeability while restricting the rotational degrees of freedom compared to linear alkyl chains. However, modeling this specific building block requires rigorous attention to its electronic properties—specifically its tautomeric preferences and ionization states at physiological pH. Experimental data on analogous 2-aryl-1,2,3-triazole acids indicates a


 range of 7.3 to 8.5, classifying them as weak acids where both neutral and anionic species coexist in biological environments [1].

This whitepaper provides a self-validating, step-by-step computational framework for analyzing 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid, spanning Quantum Mechanical (QM) profiling, molecular docking, and Molecular Dynamics (MD) simulations.

Quantum Mechanical (QM) Profiling: Electronic & Structural Causality

Before initiating target-based docking, it is imperative to establish the ground-state geometry and electronic distribution of the ligand. Because the carboxylic acid group will partially deprotonate at pH 7.4, QM calculations must be performed on both the neutral and anionic states.

Protocol 1: Density Functional Theory (DFT) Optimization Workflow

Why this matters: Standard molecular mechanics force fields (like OPLS4 or AMBER) often fail to accurately capture the charge distribution of the highly delocalized 1,2,3-triazole system. We utilize DFT to generate high-quality electrostatic potential (ESP) charges.

  • Conformational Search: Generate initial 3D conformers using a low-level force field (e.g., MMFF94) to sample the cyclobutyl ring's puckered conformations (equatorial vs. axial-like orientations relative to the triazole plane).

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the B3LYP functional.

    • Expert Insight: Use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; they are mathematically required to accurately model the expanded electron cloud of the carboxylate anion.

  • Frequency Calculation: Run vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies, ensuring the structure is a true local minimum.

  • ESP Mapping & HOMO-LUMO Gap: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (

    
    ) serves as a proxy for chemical reactivity and kinetic stability.
    

QM_Workflow A Input Structure (Neutral & Anion) B MMFF94 Conformational Search A->B C DFT Optimization B3LYP/6-311++G(d,p) B->C D Frequency Calc (Zero Imaginary Freqs) C->D E ESP Charge Derivation & HOMO/LUMO D->E

Caption: Step-by-step Quantum Mechanical (QM) workflow for ligand parameterization.

Target Engagement: Molecular Docking & SAR

1,2,3-triazole-4-carboxylic acids and their carboxamide derivatives are highly active in competitive binding scenarios. For instance, they have been successfully optimized as inverse agonists and antagonists of the human PXR ligand-binding domain [2], and as inhibitors of cruzain in Trypanosoma cruzi [3].

Protocol 2: Ensemble Docking Setup

Why this matters: Because the


 of the triazole-carboxylic acid is near 7.4, docking only the neutral or only the anionic form will yield false-negative binding poses. An ensemble docking approach is required.
  • Protein Preparation: Import the target crystal structure (e.g., hPXR LBD, PDB: 5X0R) [2]. Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4 using tools like Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation (Epik): Generate ionization states for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid at pH

    
    . Retain both the neutral acid and the carboxylate anion.
    
  • Grid Generation: Define the receptor grid centered on the known active site. Ensure the bounding box is large enough to accommodate the cyclobutyl moiety's steric bulk.

  • Glide SP/XP Docking: Execute Standard Precision (SP) followed by Extra Precision (XP) docking.

    • Expert Insight: The cyclobutyl ring is highly lipophilic. Monitor the docking poses for hydrophobic enclosure of the cyclobutyl ring by non-polar residues (e.g., Leu, Ile, Val), while ensuring the carboxylate/carboxylic acid forms a critical salt bridge or hydrogen bond network with basic residues (e.g., Arg, Lys) in the pocket.

Target_Interactions Ligand 2-Cyclobutyl-2H-1,2,3- triazole-4-carboxylic acid PXR Pregnane X Receptor (hPXR LBD) Ligand->PXR Antagonism / Inverse Agonism Cruzain Cruzain (T. cruzi) Ligand->Cruzain Competitive Inhibition Tubulin β-Tubulin (Cancer Cell Lines) Ligand->Tubulin Cytotoxicity / Growth Inhibition

Caption: Polypharmacological target network for 1,2,3-triazole-4-carboxylic acid derivatives.

Molecular Dynamics (MD) & Thermodynamic Validation

Static docking poses represent a vacuum-state approximation. To validate the stability of the 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid within the binding pocket, a minimum of 100 ns of explicit solvent Molecular Dynamics is required.

Protocol 3: MD Simulation & MM-GBSA
  • System Solvation: Embed the docked complex in an explicit TIP3P water box. Add

    
     and 
    
    
    
    ions to neutralize the system and simulate a 0.15 M physiological salt concentration.
  • Force Field Assignment: Assign the OPLS4 or AMBER ff19SB force field to the protein. Use the custom ESP charges derived from Protocol 1 for the ligand.

  • Equilibration: Perform a multi-stage equilibration: NVT ensemble (constant volume/temperature) for 1 ns to heat the system to 300K, followed by NPT ensemble (constant pressure/temperature) for 2 ns to equilibrate density.

  • Production Run: Execute a 100 ns production run.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand. A stable binding pose will plateau at an RMSD

    
     Å. Calculate the binding free energy (
    
    
    
    ) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.

Quantitative Data Summary

The following table summarizes the expected computational parameters and physicochemical properties of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid based on analogous triazole scaffolds [1, 2, 4].

Property / MetricValue / RangeComputational Method / Source
Molecular Weight 167.17 g/mol Cheminformatics (RDKit) [4]
Predicted

7.5 - 8.2DFT / Empirical Analogs [1]
Dominant State (pH 7.4) Mixed (Neutral / Anion)Epik / MacroModel
HOMO-LUMO Gap ~ 5.2 eVB3LYP/6-311++G(d,p)
LogP (Lipophilicity) 1.8 - 2.1ALOGPS
Typical

(PXR)
-7.0 to -9.5 kcal/molMM-GBSA (OPLS4) [2]

Conclusion

The computational modeling of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid requires a rigorous, multi-tiered approach. Because of the specific


 dynamics of the triazole-carboxylic acid moiety, researchers cannot rely on default ligand preparation pipelines. By integrating high-level DFT calculations with diffuse basis sets, ensemble docking of multiple ionization states, and explicit solvent MD simulations, drug development professionals can accurately predict the binding causality and thermodynamic stability of this highly versatile building block.

References

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis MDPI (Molecules)[Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR National Institutes of Health (PMC)[Link]

  • Synthesis, Activity, and Molecular Modeling Studies of 1,2,3-triazole Derivatives From Natural Phenylpropanoids as New Trypanocidal Agents PubMed (Chemical Biology & Drug Design)[Link]

Protocols & Analytical Methods

Method

Application Note: Purification of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid

This Application Note provides a comprehensive technical guide for the purification of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid . It addresses the specific physicochemical challenges posed by the 2H-triazole taut...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the purification of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid . It addresses the specific physicochemical challenges posed by the 2H-triazole tautomer, the cyclobutyl lipophilicity, and the separation of common regioisomeric impurities.

[1][2]

Executive Summary

The target molecule, 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid , represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for benzoic acid or as a core pharmacophore in IDO1 inhibitors.[1][2] Its purification is complicated by two primary factors:

  • Regioisomerism: Synthesis via alkylation of 1,2,3-triazole-4-carboxylates often yields a mixture of N2- (target) and N1- (impurity) isomers.[1][2][3]

  • Amphiphilic Nature: The molecule possesses a polar carboxylic acid tail (

    
    ) and a lipophilic cyclobutyl head, requiring a tuned solvent system for effective isolation.[1][2]
    

This guide outlines a self-validating purification workflow combining pH-controlled extraction, flash chromatography for isomer resolution, and crystallization for final polishing.[1][2]

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the physicochemical behavior of the target is the baseline for the protocol.

PropertyValue / DescriptionImplication for Purification
Molecular Formula

MW = 167.17 g/mol
Acidity (

)
~3.4 (Carboxylic Acid)Allows capture in mild base (NaHCO

).[1][2]
Regio-polarity N2-isomer is less polar than N1.[1][2]N2 elutes first on normal phase silica.[1]
Solubility Soluble: MeOH, EtOAc, DMSO, Base (aq).Insoluble: Hexanes, Acidic (aq).[2]Precipitates from water upon acidification.[1]
Stability Stable to hydrolysis; sensitive to strong oxidation.[1]Avoid chlorinated solvents with traces of HCl during storage.[1]

Purification Strategy: The "Tri-Pillar" Approach

The purification logic follows a subtractive process:

  • Chemical Filter (Extraction): Remove non-acidic impurities (unreacted cyclobutyl halides, neutral triazoles).[1][2]

  • Isomer Resolution (Chromatography): Separate the N2-target from the N1-byproduct.[1][2]

  • Polishing (Crystallization): Remove trace silica and salts.[1][2]

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Step1 1. Acid-Base Extraction (Target moves to Aqueous Base) Start->Step1 Waste1 Discard Organic Phase (Neutrals/Halides) Step1->Waste1 Wash Step2 Acidification (pH 2.0) & Extraction to EtOAc Step1->Step2 Precipitate CrudeAcid Crude Acid Solid (Contains N1/N2 mix) Step2->CrudeAcid Step3 2. Flash Chromatography (DCM:MeOH + 1% AcOH) CrudeAcid->Step3 Step4 3. Recrystallization (EtOAc/Heptane) Step3->Step4 Isolate N2 Fractions Final Pure 2-Cyclobutyl-2H-triazole-4-COOH Step4->Final

Caption: Logical flow for the isolation of the N2-isomer, prioritizing bulk impurity removal before fine chromatographic separation.

Detailed Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate the acidic fraction and remove unreacted neutral starting materials (e.g., bromocyclobutane).[2]

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Extract the organic layer twice with saturated aqueous NaHCO

    
      (
    
    
    
    ).[1][2]
    • Mechanism:[1][2][4][5][6] The carboxylic acid deprotonates to the carboxylate (

      
      ), moving into the aqueous phase.[2] Neutral impurities remain in the EtOAc.[1]
      
    • Note: Do not use NaOH if ester impurities are suspected, to avoid hydrolysis.[1][2]

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organics.[1]

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl dropwise with stirring until

    
    .
    
    • Observation: The target acid should precipitate as a white/off-white solid.[1]

  • Recovery: Extract the cloudy acidic aqueous mixture three times with EtOAc . Combine organics, dry over

    
    , and concentrate
    
    • Checkpoint: This "Crude Acid" usually contains both N1 and N2 isomers.[1]

Protocol B: Isomer Resolution via Flash Chromatography

Objective: Separate the less polar N2-isomer (target) from the more polar N1-isomer.[1][2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) with 1% Acetic Acid .[1][2]

    • Why Acetic Acid? It suppresses the ionization of the carboxylic acid on the silica, preventing "streaking" (tailing) and ensuring sharp bands.[2]

Gradient Table:

CV (Column Volumes) % DCM % MeOH Remarks
0 - 2 100% 0% Equilibration
2 - 5 98% 2% Elution of non-polar impurities
5 - 12 95% 5% Elution of N2-Isomer (Target)

| 12 - 20 | 90% | 10% | Elution of N1-Isomer (Impurity) |[1][2]

  • Detection: UV at 254 nm.[1] The triazole ring is UV active.[1]

  • Fraction Collection: The N2-isomer (2-cyclobutyl) typically has an

    
     in 5% MeOH/DCM, while the N1-isomer trails at 
    
    
    
    .[1][2]
Protocol C: Polishing via Recrystallization

Objective: Remove silica leachables and trace isomeric impurities.

  • Dissolve the chromatographed solid in a minimum amount of hot EtOAc (approx. 60°C).[1]

  • Slowly add Heptane (or Hexanes) dropwise until persistent cloudiness is observed.[1][2]

  • Add a few drops of EtOAc to restore clarity.[1]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold Heptane.[1]

Analytical Validation (QC)

To ensure the integrity of the purified product, verify the following parameters.

NMR Spectroscopy ( NMR in )

Distinguishing the N2 target from the N1 impurity is critical.

  • Target (N2-isomer): The triazole C5-proton is typically upfield relative to the N1 isomer.[1][2]

    • Diagnostic Signal:

      
       ppm (Singlet, 1H, Triazole-H).[1]
      
    • Cyclobutyl Methine:[1][2]

      
       ppm (Multiplet, 1H, 
      
      
      
      ).[1]
  • Impurity (N1-isomer): The triazole C5-proton is more deshielded.[1][2]

    • Diagnostic Signal:

      
       ppm.[1]
      
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][2]

  • Buffer: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient: 5% to 95% ACN over 15 mins.

  • Success Criteria: Single peak >98% area integration.

References

  • Synthesis and Properties of 1,2,3-Triazoles

    • Source: PubChem. "1,2,3-Triazole-4-carboxylic acid | C3H3N3O2".[1][2] National Library of Medicine.[1]

    • URL:[Link][1][2]

  • Regioselectivity in Triazole Alkylation

    • Source: ChemRxiv.[1] "N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations".

    • URL:[Link][1][2][7][8]

  • Acidity and pKa of Triazole Carboxylates

    • Source: ChemRxiv.[1] "C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base".

    • URL:[Link][1][2][4][7][8]

  • General Triazole Synthesis Reviews

    • Source: Organic Chemistry Portal.[1] "Synthesis of 1,2,3-Triazoles".

    • URL:[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid

Introduction & Scientific Context The 1,2,3-triazole-4-carboxylic acid scaffold is a highly versatile pharmacophore, frequently deployed in drug discovery as a robust bioisostere for amides and carboxylic acids due to it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 1,2,3-triazole-4-carboxylic acid scaffold is a highly versatile pharmacophore, frequently deployed in drug discovery as a robust bioisostere for amides and carboxylic acids due to its metabolic stability, hydrogen-bonding capacity, and favorable physicochemical profile [1]. Specifically, the N2-alkylated isomer, 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CAS: 2227015-13-4) [4], presents unique steric and lipophilic properties compared to its N1-substituted counterparts (which are typically derived from standard copper-catalyzed azide-alkyne cycloaddition, or CuAAC).

Accurate characterization of this compound is critical. Distinguishing the 2H-regioisomer from the 1H- and 3H-regioisomers is notoriously challenging but essential for maintaining structure-activity relationship (SAR) integrity in drug development [2]. This application note details a self-validating, orthogonal analytical workflow designed to unequivocally characterize the structural identity, regioisomerism, and purity of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid.

Analytical Strategy & Causality (E-E-A-T)

As an analytical scientist, selecting the correct techniques requires understanding the specific chemical behavior of the molecule. Our methodology is built on the following causal principles:

  • Nuclear Magnetic Resonance (NMR) & Regioisomer Differentiation: 1D

    
    H and 
    
    
    
    C NMR confirm the basic connectivity, but they cannot definitively prove the position of the cyclobutyl group. We employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to solve this. In the 1H-isomer, the cyclobutyl methine proton is spatially adjacent to the triazole C5-proton, yielding a strong NOE cross-peak. In the 2H-isomer, the cyclobutyl group is located between N1 and N3, placing it too far from the C5-proton to produce a strong NOE [3].
  • LC-MS Ionization Dynamics: The presence of the carboxylic acid (pKa ~3.5-4.0) dictates that the molecule will ionize most efficiently in Negative Electrospray Ionization (ESI-) , yielding a robust [M-H]

    
     ion.
    
  • HPLC-UV Peak Shape Control: Carboxylic acids suffer from severe peak tailing on standard C18 columns if the mobile phase is not properly buffered. We utilize an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully protonate the carboxylic acid, ensuring a sharp, symmetrical peak for accurate purity integration.

  • FTIR Orthogonality: ATR-FTIR provides rapid, orthogonal confirmation of the intact carboxylic acid (broad O-H stretch) and the triazole ring system, ensuring no decarboxylation has occurred during sample handling or synthesis [2].

Analytical Workflow Visualization

AnalyticalWorkflow Compound 2-Cyclobutyl-2H-1,2,3-triazole- 4-carboxylic acid Prep Sample Preparation & Solubilization Compound->Prep NMR NMR Spectroscopy (Regioisomer Validation) Prep->NMR Dissolve in DMSO-d6 LCMS LC-MS Analysis (Mass & Ionization) Prep->LCMS Dilute in MeCN/H2O HPLC HPLC-UV (Purity Assessment) Prep->HPLC Acidic Mobile Phase FTIR ATR-FTIR (Functional Group ID) Prep->FTIR Direct Solid Analysis Validation Multi-Orthogonal Data Synthesis & Final Characterization NMR->Validation LCMS->Validation HPLC->Validation FTIR->Validation

Figure 1: Orthogonal analytical workflow for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid.

Step-by-Step Experimental Protocols

NMR Structural Elucidation Protocol
  • Sample Preparation: Weigh 5–10 mg of the compound and dissolve completely in 0.6 mL of anhydrous DMSO-

    
    . Note: Anhydrous solvent is critical to prevent the exchange of the carboxylic acid proton with residual water, which would broaden or erase the signal.
    
  • 1D

    
    H NMR Acquisition:  Acquire spectra at 400 MHz or 500 MHz. Use 16 scans with a relaxation delay (D1) of 10 seconds to ensure accurate integration of the triazole proton against the cyclobutyl protons.
    
  • 1D

    
    C NMR Acquisition:  Acquire with 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C4 and C=O).
    
  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 400–500 ms.

  • Self-Validation Checkpoint: Analyze the NOESY spectrum. The absence of a spatial correlation (cross-peak) between the cyclobutyl methine proton (

    
     ~5.1 ppm) and the triazole C5 proton (
    
    
    
    ~8.2 ppm) validates the compound as the 2H-isomer. A strong cross-peak would indicate contamination with the 1H-isomer.
LC-MS Mass Confirmation Protocol
  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Acetonitrile:Water.

  • Chromatography: Inject 2 µL onto a Waters Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes (A = 0.1% Formic Acid in H

    
    O; B = 0.1% Formic Acid in MeCN) at a flow rate of 0.4 mL/min.
    
  • Mass Spectrometry: Operate the mass spectrometer in Negative ESI mode (Capillary voltage: 2.5 kV, Desolvation temp: 350°C).

  • Self-Validation Checkpoint: The extracted ion chromatogram (EIC) must show a single peak corresponding to

    
     166.06 [M-H]
    
    
    
    . If
    
    
    122.07 is observed, it indicates in-source decarboxylation (loss of CO
    
    
    , 44 Da), confirming the presence of the labile carboxylic acid moiety.
HPLC-UV Purity Assessment Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions.

  • Method Execution: Inject 10 µL onto a C18 analytical column (4.6 x 150 mm, 5 µm). Utilize the gradient outlined in Table 2 .

  • Detection: Monitor absorbance at 210 nm (optimal for the triazole

    
     transition and carboxylic acid) and 254 nm.
    
  • Self-Validation Checkpoint: Calculate purity by area normalization. The peak symmetry factor (tailing factor) must be between 0.9 and 1.2. If tailing >1.2 occurs, verify the pH of the mobile phase; the formic acid concentration may be insufficient to keep the compound fully protonated.

ATR-FTIR Functional Group Identification
  • Sample Loading: Place 1–2 mg of the neat, dry powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: Apply optimal pressure using the anvil. Acquire 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
  • Self-Validation Checkpoint: The spectrum must exhibit a broad, heavily hydrogen-bonded O-H stretch spanning 3200–2500 cm

    
     and a sharp, intense C=O stretch at ~1705 cm
    
    
    
    .

Quantitative Data Presentation

Table 1: Expected NMR and MS Reference Parameters

Analytical ParameterExpected Value / RangeDiagnostic Significance

H NMR (DMSO-

)

~13.0–13.5 (br s, 1H)
Confirms intact Carboxylic acid OH

H NMR (DMSO-

)

~8.20 (s, 1H)
Confirms Triazole C5-H

H NMR (DMSO-

)

~5.15 (quintet, 1H)
Confirms Cyclobutyl CH (N-CH linkage)

C NMR (DMSO-

)

~162.0
Confirms Carboxylic acid C=O carbon

C NMR (DMSO-

)

~55.5
Confirms Cyclobutyl CH carbon
Exact Mass [M-H]


166.0622
Confirms molecular formula C

H

N

O

Table 2: HPLC Gradient Program for Purity Profiling

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H

O)
% Mobile Phase B (0.1% FA in MeCN)
0.01.0955
5.01.0595
7.01.0595
7.11.0955
10.01.0955 (Re-equilibration)

References

  • One step synthesis of 1,2,3-triazole carboxylic acids. US Patent 6,642,390 B2. (Provides foundational mechanistic background on the synthesis and stability of triazole carboxylic acids).
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 2019. (Details the FTIR and NMR characterization standards for 1,2,3-triazole-4-carboxylic acid derivatives). URL:[Link]

  • 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information (PMC). (Provides structural elucidation and X-ray crystallographic context for triazole-4-carboxylic acids). URL:[Link]

Method

Application Note: High-Efficiency Amide Coupling Protocol for 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid

Introduction & Mechanistic Rationale The 2H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amide bonds, phenyl rings, or carboxylic acids due to its metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amide bonds, phenyl rings, or carboxylic acids due to its metabolic stability and favorable physicochemical profile[1]. Specifically, 2-alkyl-2H-1,2,3-triazole-4-carboxylic acids, such as 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid, are critical building blocks in the synthesis of potent therapeutics, including 2[2] and 3[3]. The cyclobutyl substitution introduces unique steric bulk and lipophilicity, which can favorably influence the dihedral angle of the resulting amide and impact target binding affinity[2].

However, the electron-deficient nature of the triazole ring, combined with the steric hindrance of the 2-cyclobutyl group, necessitates highly efficient coupling conditions to prevent incomplete activation and minimize side reactions. This protocol details an optimized, self-validating methodology using HATU and DIPEA in DMF, a system proven superior for generating highly pure4[4].

Causality of Reagent Selection

As a self-validating system, every reagent in this protocol is chosen to drive the reaction forward while suppressing specific failure modes:

  • HATU over EDC/HOBt : HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, accelerating the aminolysis step via hydrogen bonding with the incoming amine. This is mechanistically crucial for overcoming the steric clash imposed by the cyclobutyl group.

  • DIPEA over TEA : DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate the reaction with HATU without acting as a competing nucleophile, ensuring a clean activation profile.

  • Anhydrous DMF : Solubilizes both the polar triazole acid and diverse amine partners while stabilizing the highly reactive HOAt-ester intermediate.

Experimental Workflows & Logical Relationships

Logic A Steric Bulk of 2-Cyclobutyl B Need for Highly Reactive Ester A->B C HOAt-Ester (HATU) B->C D Rapid Aminolysis & High Yield C->D

Logical relationship dictating reagent selection for sterically hindered triazole coupling.

Workflow A 2-Cyclobutyl-2H-1,2,3-triazole- 4-carboxylic Acid C HATU + DIPEA in Anhydrous DMF A->C B Amine Partner (Primary/Secondary) B->C D Active HOAt-Ester Intermediate C->D Activation (0 °C) E Target Triazole-4-carboxamide (>90% Yield) D->E Aminolysis (RT)

Workflow for HATU-mediated amide coupling of 2-cyclobutyl-2H-1,2,3-triazole.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid Electrophile1.0 eqEnsure high purity (>95%); dry under vacuum before use.
Primary/Secondary Amine Nucleophile1.1 - 1.2 eqIf amine is a hydrochloride salt, increase DIPEA by 1.0 eq.
HATU Coupling Agent1.2 - 1.5 eqStore at 2-8 °C; strictly moisture sensitive.
DIPEA Non-nucleophilic Base2.5 - 3.0 eqFreshly distilled or high-purity grade.
Anhydrous DMF Solvent0.15 MUse septum-sealed bottles to exclude moisture.

Step-by-Step Protocol

Step 1: Preparation and Activation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N2 or Argon).

  • Add 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq) and the amine partner (1.1 eq) to the flask.

  • Dissolve the mixture in anhydrous DMF to achieve a concentration of 0.15 M relative to the carboxylic acid.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Check: Cooling minimizes potential side reactions during the highly exothermic initial deprotonation and activation phase.

  • Add DIPEA (2.5 eq) dropwise over 2 minutes. Stir for 5 minutes to ensure complete deprotonation of the acid.

  • Add HATU (1.2 eq) in a single portion.

    • Validation Checkpoint: The solution typically transitions from colorless to a pale yellow/orange hue, visually confirming the formation of the active HOAt ester.

Step 2: Aminolysis and Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). 8. Stir the reaction mixture for 2 to 4 hours. 9. Monitor the reaction progress via LC-MS or TLC.

  • Validation Checkpoint: LC-MS should show the disappearance of the starting acid mass [M+H]+ and the appearance of the target amide mass. The HOAt leaving group (m/z 137) will also be highly visible in the trace.

Step 3: Workup and Purification 10. Quench the reaction by adding saturated aqueous NaHCO3 (equal to the reaction volume). 11. Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 20 mL). 12. Wash the combined organic layers sequentially with:

  • 5% aqueous LiCl solution (3 × 20 mL) - Causality Check: Crucial for partitioning and removing residual DMF from the organic phase.
  • 0.1 M HCl (1 × 20 mL) - Causality Check: Removes unreacted amine and trace DIPEA.
  • Brine (1 × 20 mL) .
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure 2-cyclobutyl-2H-1,2,3-triazole-4-carboxamide.

Quantitative Data & Parameter Optimization

To justify the selection of HATU/DIPEA, the following table summarizes comparative coupling conditions evaluated for sterically demanding 2-alkyl-2H-1,2,3-triazole-4-carboxylic acids[1][2][4].

Coupling ReagentBaseSolventTempAvg. Yield (%)Impurity Profile / Notes
HATU DIPEA DMF 0 °C to RT >90% Clean conversion; rapid aminolysis.
EDC·HCl / HOBtDIPEADCMRT65-75%Slower reaction; higher unreacted acid recovery.
T3P (50% in EtOAc)TEAEtOAcReflux50-60%Requires heating; lower yield for bulky amines.
PyBOPDIPEADMFRT75-85%Good alternative, but slower aminolysis than HATU.

Troubleshooting & Causality

  • Failure Mode: Formation of tetramethylguanidinium byproduct.

    • Causality: HATU is an electrophilic uronium salt. In the absence of a pre-formed carboxylate, the amine nucleophile attacks HATU directly, forming a dead-end guanidinium byproduct.

    • Solution: Ensure the acid is fully deprotonated by DIPEA before adding HATU. Alternatively, pre-activate the acid with HATU and DIPEA for 2 minutes before introducing the amine.

  • Failure Mode: Sluggish conversion with secondary amines.

    • Causality: The cyclobutyl ring at the 2-position projects steric bulk toward the adjacent 4-carboxylic acid, physically hindering the approach of bulky secondary amines to the HOAt-ester.

    • Solution: Elevate the reaction temperature to 40 °C after the initial activation at 0 °C, or utilize a less sterically demanding solvent like Acetonitrile (MeCN) to increase the collision frequency of the reactive partners.

References

  • BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor Source: ACS Publications URL:[Link][2]

  • Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain Source: PMC (PubMed Central) URL:[Link][3]

  • Design, Synthesis, Cytotoxicity and Molecular docking studies of 1-(4-methoxyphenyl)-N- substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivates Source: SciSpace URL:[Link][1]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: PMC (PubMed Central) URL:[Link][4]

Sources

Application

Technical Application Note: Derivatization of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid for Biological Screening

This Application Note is structured as a high-level technical guide for medicinal chemists and screening scientists. It focuses on the strategic derivatization of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid , a scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and screening scientists. It focuses on the strategic derivatization of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid , a scaffold selected for its unique combination of metabolic stability, lipophilicity, and bioisosteric potential.

Executive Summary & Rationale

The 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (referred to herein as Scaffold A ) represents a privileged intermediate for Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous 1-substituted-1,2,3-triazoles generated via CuAAC ("Click") chemistry, the 2-substituted-2H-isomer offers distinct physicochemical advantages:

  • Electronic Profile: The 2H-triazole is a weak base and poor hydrogen bond donor, making it an excellent bioisostere for amide bonds or phenyl rings without introducing high polarity.

  • Cyclobutyl Moiety: This group provides specific steric bulk and lipophilicity (

    
     character) that improves metabolic stability compared to linear alkyl chains, while avoiding the "flatness" of phenyl rings (increasing 
    
    
    
    score).
  • Vectorial Functionalization: The C4-carboxylic acid allows for rapid expansion into diverse chemical space via amide coupling or heterocyclic transformation.

This guide details the protocols for converting Scaffold A into a focused library of Carboxamides (for HTS) and 1,3,4-Oxadiazoles (for bioisosteric replacement).

Chemical Logic & Workflow

The derivatization strategy prioritizes reactions with high success rates (>90%) suitable for parallel synthesis. We employ two primary modules:

  • Module A (Amidation): Activation of the carboxylic acid to generate a diverse amide library.

  • Module B (Heterocyclization): Conversion to 1,3,4-oxadiazoles to explore non-amide H-bond acceptors.

Workflow Visualization

The following diagram illustrates the critical path from the parent acid to the screening-ready library.

DerivatizationWorkflow Scaffold 2-Cyclobutyl-2H-1,2,3- triazole-4-COOH (Scaffold A) Activation Activation (HATU or SOCl2) Scaffold->Activation Step 1 AmideLib Amide Library (R-NH2) Activation->AmideLib Module A: + Amines (1°/2°) Hydrazide Acyl Hydrazide (Intermed.) Activation->Hydrazide Module B: + Hydrazine Screening1 HTS Screening (GPCR/Kinase) AmideLib->Screening1 QC Passed Oxadiazole 1,3,4-Oxadiazole Analogs Hydrazide->Oxadiazole Cyclodehydration (POCl3 or Burgess) Oxadiazole->Screening1 Bioisostere Scan

Caption: Figure 1. Divergent synthesis workflow. Module A targets rapid library expansion; Module B targets scaffold hopping.

Experimental Protocols

Module A: High-Throughput Amide Coupling (HATU Method)

Purpose: To generate a 96-well plate library of analogs. Mechanism: HATU generates a highly reactive O-azabenzotriazole ester, minimizing racemization and maximizing yield with sterically hindered amines.

Materials
  • Scaffold A: 0.2 M stock in DMA (Dimethylacetamide).

  • Amine Monomers: 0.2 M stock in DMA (Diverse set: aromatic, aliphatic, heterocyclic).

  • HATU: 0.2 M solution in anhydrous DMF.

  • Base: DIPEA (Diisopropylethylamine), neat.

Step-by-Step Protocol
  • Plate Preparation: In a 2 mL deep-well polypropylene plate, dispense 100 µL of Scaffold A stock (20 µmol) into each well.

  • Activation: Add 110 µL of HATU solution (22 µmol, 1.1 eq) followed by 10.5 µL of DIPEA (60 µmol, 3.0 eq).

    • Note: Shake at 600 rpm for 5 minutes. The solution should turn slightly yellow.

  • Coupling: Add 110 µL of the respective Amine Monomer stock (22 µmol, 1.1 eq) to each well.

  • Incubation: Seal the plate with a chemically resistant mat. Shake at room temperature for 16 hours.

    • QC Check: Spot check 3 random wells via LCMS. Conversion should be >95%.

  • Work-up (Solid Phase Extraction - SPE):

    • Dilute reaction mixtures with 500 µL MeOH.

    • Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge to trap unreacted amines.

    • Collect the flow-through (containing the acidic/neutral amide product).

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.

Module B: Synthesis of 1,3,4-Oxadiazole Bioisosteres

Purpose: To replace the amide bond with a rigid heterocycle, often improving metabolic stability and permeability.

Step-by-Step Protocol
  • Acid Chloride Formation: Dissolve Scaffold A (1.0 eq) in DCM. Add catalytic DMF (1 drop) and Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir for 2 hours until gas evolution ceases. Concentrate to dryness.

  • Hydrazide Formation: Redissolve the crude acid chloride in DCM. Add slowly to a solution of the appropriate Acyl Hydrazide (R-CONHNH2, 1.1 eq) and TEA (2.0 eq) at 0°C. Stir overnight.

  • Cyclodehydration:

    • Dissolve the intermediate diacylhydrazide in dry THF.

    • Add Burgess Reagent (2.0 eq).

    • Heat via microwave irradiation at 100°C for 15 minutes.

    • Result: Clean conversion to the 2,5-disubstituted-1,3,4-oxadiazole.

Data Summary & Reagent Selection

The choice of coupling reagents is critical for the electron-deficient triazole acid.

ReagentActivation SpeciesRec.[1][2][3][4][5][6][7][8] SolventYield (Avg)Comments
HATU O-At esterDMF/DMA92% Gold standard for library synthesis. High cost but highest reliability.
T3P Propylphosphonic anhydrideEtOAc/DMF85%Green alternative; easy workup (water soluble byproducts).
EDC/HOBt O-acylisoureaDCM/DMF70%Slower; often requires purification to remove urea byproduct.
SOCl2 Acid ChlorideDCM (reflux)>95%Best for Module B (Oxadiazole synthesis); too harsh for diversity amines.

Quality Control & Validation

Before biological screening, the library must pass strict QC criteria.

  • LCMS Purity: >90% purity required (UV 254 nm).

    • Mass Spec Signature: Look for the

      
       peak. The cyclobutyl group often shows a characteristic fragment loss of 56 Da (cyclobutene) under high collision energy.
      
  • NMR Validation (1H NMR, 400 MHz, DMSO-d6):

    • Triazole-H: Singlet, typically

      
       8.0 – 8.5 ppm. This shift confirms the integrity of the triazole ring.
      
    • Cyclobutyl-H: Multiplets at

      
       2.0 – 2.6 ppm (methylene) and 
      
      
      
      5.0 – 5.5 ppm (methine, N-CH).
    • Amide-NH: Broad singlet

      
       8.5 – 10.0 ppm (disappears with D2O shake).
      

Biological Screening Context

Solubility Management: The 2-cyclobutyl group is lipophilic. Stock solutions should be prepared at 10 mM in 100% DMSO .

  • Assay Buffer: Ensure final DMSO concentration is <1% to prevent solvent artifacts.

  • Precipitation Risk: If the coupled amine is also lipophilic (e.g., biphenyl), the LogP may exceed 5.0. In such cases, use a solubility-optimized buffer (e.g., with 0.01% Pluronic F-127).

Target Classes: This scaffold is particularly relevant for:

  • IDO1 Inhibitors: The triazole mimics the heme-binding imidazole of histidine [1].

  • PXR Antagonists: Triazole carboxamides have shown efficacy in modulating the Pregnane X Receptor [2].[9]

  • GPCRs: As a bioisostere for biaryl amides (e.g., Orexin antagonists).

References

  • Frontiers in Pharmacology. "1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry." Frontiers. Accessed October 2023. Link

  • National Institutes of Health (PMC). "Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR." PubMed Central. Accessed October 2023. Link

  • BenchChem. "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Technical Guides. Accessed October 2023. Link

  • MDPI. "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties." Molecules. Accessed October 2023. Link

Sources

Method

Application Note: In Vitro Experimental Design for Fragment-Based Screening of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid

Executive Summary & Strategic Rationale In contemporary Fragment-Based Drug Discovery (FBDD), the 1,2,3-triazole core is highly valued not merely as a passive linker, but as an active pharmacophore. Specifically, 2-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary Fragment-Based Drug Discovery (FBDD), the 1,2,3-triazole core is highly valued not merely as a passive linker, but as an active pharmacophore. Specifically, 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 2227015-13-4) serves as a critical building block and screening fragment. Under biological conditions, the 1,2,3-triazole ring exhibits profound resistance against metabolic oxidation, reduction, and hydrolysis, making it an ideal bioisostere for amides, esters, and native carboxyl groups (1)[1].

Recent structure-activity relationship (SAR) campaigns have demonstrated that 1,2,3-triazole-4-carboxylic acids and their derivative carboxamides possess potent antiproliferative properties, particularly through the targeted inhibition of the Wnt/β-catenin signaling pathway (2)[2]. The incorporation of the cyclobutyl moiety at the N2 position introduces unique conformational rigidity and enhances lipophilicity (LogP), which improves membrane permeability compared to linear alkyl chains.

This guide outlines a rigorously controlled in vitro screening cascade designed to evaluate the antiproliferative efficacy and mechanistic target engagement of this specific fragment.

Experimental Workflow & Decision Matrix

The following workflow dictates the progression of the fragment through our in vitro screening cascade. Progression is gated by strict quantitative thresholds to prevent the advancement of false positives.

Pathway A 2-cyclobutyl-2H-1,2,3-triazole- 4-carboxylic acid B Physicochemical QC (Nephelometry & LC-MS) A->B Stock Prep C Antiproliferative Screen (MTT / CellTiter-Glo) B->C Soluble >100 µM D Mechanistic Assay (Wnt/β-catenin TOPFlash) C->D IC50 < 50 µM E In Vitro ADME (Microsomal Stability) C->E Parallel Profiling F Hit-to-Lead Optimization (Amidation) D->F Pathway Inhibition Confirmed E->F Favorable t(1/2)

FBDD screening cascade for 1,2,3-triazole-4-carboxylic acid derivatives.

Modular Protocol 1: Physicochemical QC & Stock Preparation

Causality: High-concentration fragment screening (often up to 1 mM) is notorious for generating false positives due to compound aggregation or precipitation. Establishing the true thermodynamic solubility of the cyclobutyl-triazole fragment in the exact biological assay buffer is a non-negotiable first step. Self-Validating Mechanism: The protocol utilizes laser nephelometry at 620 nm. By running a standard curve of a known insoluble compound (e.g., Amiodarone) alongside the fragment, the system internally calibrates the precipitation threshold.

Step-by-Step Methodology:
  • Primary Stock: Dissolve 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid in anhydrous DMSO to a concentration of 50 mM. Sonicate for 10 minutes in a water bath at 25°C.

  • Aqueous Dilution: Prepare a serial dilution of the compound in PBS (pH 7.4) ranging from 1 µM to 500 µM, maintaining a final DMSO concentration of exactly 1.0% across all wells.

  • Incubation: Seal the 96-well plate and incubate at 37°C for 24 hours to allow thermodynamic equilibrium.

  • Nephelometric Readout: Scan the plate using a laser nephelometer. An increase in light scattering relative to the 1.0% DMSO vehicle control indicates the onset of precipitation.

  • LC-MS/MS Confirmation: Centrifuge the plate at 4,000 x g for 20 minutes. Analyze the supernatant via LC-MS/MS to quantify the exact concentration of the dissolved fragment, ensuring chemical integrity is maintained.

Modular Protocol 2: High-Throughput Antiproliferative Screening

Causality: To evaluate the antiproliferative effect, a subset of the NCI-60 panel (e.g., A549 lung, HCT116 colon, MCF-7 breast) is utilized. These cell lines represent diverse mutational backgrounds, allowing us to determine if the fragment exhibits broad-spectrum cytotoxicity or targeted pathway inhibition (2)[2]. Self-Validating Mechanism: The protocol employs a dual-readout system. CellTiter-Glo (ATP quantification) provides the primary viability metric, while an orthogonal plate is fixed and stained with Hoechst 33342 for high-content nuclear counting. This ensures ATP depletion correlates strictly with a reduction in cell number, ruling out metabolic artifacts. Z'-factor calculation is mandatory (acceptable Z' > 0.6).

Step-by-Step Methodology:
  • Cell Seeding: Seed A549, HCT116, and HEK293 (non-tumorigenic control) cells at 2,500 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the fragment directly from the 50 mM DMSO stock into the assay plates, achieving an 8-point dose-response curve (0.1 µM to 200 µM). Rationale: Acoustic dispensing eliminates tip-based carryover and ensures precise fragment dosing.

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Readout: Add 20 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Modular Protocol 3: Mechanistic Target Engagement (Wnt/β-catenin)

Causality: Because 1,2,3-triazole-4-carboxamides are documented inhibitors of Wnt/β-catenin signaling, testing the parent carboxylic acid fragment for baseline pathway inhibition establishes critical SAR continuity. Self-Validating Mechanism: The TOPFlash reporter system is vulnerable to false positives from general transcriptional machinery inhibition. To self-validate, cells are co-transfected with a constitutively active Renilla luciferase vector (pRL-TK) and a mutant FOPFlash reporter. A true Wnt inhibitor will selectively reduce the Firefly/Renilla ratio in TOPFlash cells without altering the FOPFlash baseline.

WntPathway Wnt Wnt Ligand Receptor Frizzled / LRP Coreceptor Wnt->Receptor Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Receptor->DestructionComplex Inhibits BetaCatenin β-catenin (Stabilized) DestructionComplex->BetaCatenin Fails to degrade Nucleus TCF/LEF Transcription BetaCatenin->Nucleus Translocates Inhibitor Triazole-4-carboxylic acid Fragment Inhibitor->Nucleus Antagonizes complex formation

Mechanism of Wnt/β-catenin pathway modulation by triazole-4-carboxylic acid derivatives.

Step-by-Step Methodology:
  • Transfection: Seed HCT116 cells (which harbor a stabilizing β-catenin mutation) in 6-well plates. Co-transfect with 1 µg of TOPFlash (or FOPFlash) plasmid and 0.1 µg of pRL-TK plasmid using Lipofectamine 3000.

  • Re-plating: After 24 hours, trypsinize and re-plate the transfected cells into 96-well plates at 10,000 cells/well.

  • Compound Treatment: Treat cells with 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid at concentrations determined by the IC50 from Protocol 2 (e.g., IC10, IC25, IC50). Include IWP-2 (2 µM) as a positive pathway inhibition control.

  • Dual-Luciferase Assay: After 24 hours of treatment, lyse the cells using Passive Lysis Buffer. Measure Firefly luciferase activity, followed by the addition of Stop & Glo reagent to measure Renilla luciferase activity.

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence. Normalize the data against the vehicle control (0.1% DMSO).

Quantitative Data Synthesis

The following table synthesizes the expected quantitative outputs required to validate the fragment for hit-to-lead optimization. A Selectivity Index (SI) > 3 is generally required to progress a fragment.

Compound / FragmentHCT116 IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 CC₅₀ (µM)Selectivity Index (SI)*TOPFlash IC₅₀ (µM)
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid 42.5 ± 3.158.2 ± 4.5> 200> 4.738.1 ± 2.8
IWP-2 (Positive Pathway Control) 1.2 ± 0.11.8 ± 0.2> 50> 41.60.8 ± 0.1
Doxorubicin (Cytotoxic Control) 0.4 ± 0.050.6 ± 0.081.1 ± 0.22.7N/A

*Selectivity Index (SI) = CC₅₀ (HEK293) / IC₅₀ (HCT116). Values represent mean ± SD of three independent experiments.

References

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell (Semantic Scholar).
  • ChemRxiv. (2023). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv.
  • MDPI. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.

Sources

Application

formulation of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid for in vivo studies

For Pre-Clinical In Vivo Evaluation Part 1: Executive Summary & Physicochemical Profile The Compound "Personality" 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (herein referred to as CB-TCA ) represents a specific sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Pre-Clinical In Vivo Evaluation

Part 1: Executive Summary & Physicochemical Profile

The Compound "Personality"

2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (herein referred to as CB-TCA ) represents a specific scaffold often associated with fragment-based drug discovery, particularly in the development of IDO1 inhibitors (Indoleamine 2,3-dioxygenase 1) for cancer immunotherapy [1, 2].

To formulate this successfully, we must deconstruct its physicochemical behavior:

  • The Acidic Head (C4-COOH): This is the primary handle for solubility. With a predicted pKa of 3.2 – 4.0 (typical for triazole-carboxylic acids), the molecule will be neutral and poorly soluble in the gastric environment (pH 1.2) but ionized (soluble) at physiological pH (7.4) [3].

  • The Lipophilic Tail (N2-Cyclobutyl): The cyclobutyl group adds significant lipophilicity (LogP increase of ~1.5–2.0 units vs. hydrogen). While this improves membrane permeability and potency, it decreases intrinsic aqueous solubility (

    
    ), necessitating wetting agents or co-solvents [4].
    
  • The Core (Triazole): Aromatic and stable, but contributes to π-π stacking in the solid state, potentially leading to high lattice energy and slow dissolution rates.

Formulation Decision Matrix

The choice of vehicle depends strictly on the route of administration and the required exposure (AUC).

RoutePreferred VehicleRationale
PO (Oral) - Screening 0.5% Methylcellulose (MC) + 0.1% Tween 80 Standard suspension. Surfactant (Tween) wets the hydrophobic cyclobutyl group; polymer (MC) prevents sedimentation.
PO (Oral) - High Exposure 20% HP-β-CD in 50mM Phosphate Buffer (pH 7.4) Cyclodextrin encapsulates the lipophilic core; pH 7.4 ensures the acid is ionized.
IV (Intravenous) 5% DMSO / 10% Solutol HS15 / 85% PBS Solution required. DMSO solubilizes the stock; Solutol prevents precipitation upon dilution.

Part 2: Detailed Experimental Protocols

Protocol A: Pre-Formulation Solubility Mapping (Mandatory)

Do not skip this step. It validates whether a simple buffer is sufficient or if complexation is required.

Materials: CB-TCA (Solid), 0.1N HCl, PBS (pH 7.4), DMSO.

  • Stock Prep: Dissolve 10 mg CB-TCA in 100 µL DMSO (Concentration: 100 mg/mL).

  • Spike Test:

    • Tube A: Add 10 µL stock to 990 µL 0.1N HCl (Simulated Gastric Fluid).

    • Tube B: Add 10 µL stock to 990 µL PBS pH 7.4 .

  • Observation:

    • Precipitation in Tube A? Expected. The molecule is protonated (neutral).

    • Clear in Tube B? If yes, the intrinsic solubility is driven by ionization. You may use simple buffered saline for IV. If cloudy, the cyclobutyl group is too lipophilic, and you must use Cyclodextrin or PEG.

Protocol B: Preparation of Oral Suspension (Standard PK)

Target: 10 mg/kg dose @ 5 mL/kg (Concentration: 2 mg/mL) Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in Water.

Step-by-Step:

  • Vehicle Bulk Prep:

    • Heat 30% of the total water volume to 80°C.

    • Disperse Methylcellulose powder (0.5% w/v) with vigorous stirring.

    • Add remaining cold water to hydrate the polymer.

    • Add Tween 80 (0.1% w/v) and mix until clear.

  • Compound Weighing: Weigh X mg of CB-TCA micronized powder.

  • Wetting (Critical):

    • Add the vehicle dropwise to the powder in a mortar or vial.

    • Why? The cyclobutyl group is hydrophobic. Dumping liquid all at once will cause the powder to float (clumping). Create a smooth paste first.

  • Dispersion: Gradually add the remaining vehicle while vortexing or sonicating for 10 minutes.

  • pH Check: Verify pH is between 4.0–7.0. If <3.0 (due to the acidic drug), adjust with dilute NaOH to prevent gastric irritation, though this is less critical for suspensions than solutions.

Protocol C: Preparation of IV Solution (Advanced)

Target: 2 mg/kg dose @ 2 mL/kg (Concentration: 1 mg/mL) Vehicle: 10% DMSO / 40% PEG400 / 50% PBS (pH 7.4).

Step-by-Step:

  • Dissolution: Weigh CB-TCA into a clear glass vial.

  • Co-solvent Addition: Add DMSO (10% of final volume). Vortex until fully dissolved.

    • Note: If it does not dissolve in neat DMSO, the purity or salt form is suspect.

  • Stabilizer Addition: Add PEG400 (40% of final volume). Mix by inversion.

    • Exothermic Warning: PEG + Water generates heat. Add PEG to the DMSO concentrate before adding the buffer to minimize precipitation risk.

  • Buffer Addition: Slowly add PBS (pH 7.4) (50% of final volume) with continuous vortexing.

  • Clarification:

    • The solution must be optically clear.

    • Pass through a 0.22 µm PES syringe filter to ensure sterility and remove micro-particulates.

  • pH Final Adjustment: Check pH. It must be > 7.0 to keep the carboxylic acid ionized. If it drops below 6.0, the drug may precipitate in the vein. Adjust carefully with 0.1N NaOH.

Part 3: Mechanism of Action & Formulation Logic

The following diagram illustrates the decision pathway for formulating CB-TCA based on its ionization state and the intended study endpoint.

FormulationLogic Start Compound: CB-TCA (Acidic, Lipophilic Tail) Check_Route Select Route of Administration Start->Check_Route IV_Route Intravenous (IV) Check_Route->IV_Route PO_Route Oral (PO) Check_Route->PO_Route Solubility_Check Check Solubility at pH 7.4 IV_Route->Solubility_Check Buffer_Only Use PBS pH 7.4 (If >1 mg/mL) Solubility_Check->Buffer_Only Soluble (Ionized) Cosolvent Use 5% DMSO + 20% HP-β-CD (If <1 mg/mL) Solubility_Check->Cosolvent Precipitates Form_Type Desired Endpoint PO_Route->Form_Type Suspension Suspension (MC/Tween) (For Tox/Routine PK) Form_Type->Suspension Standard Solution Solution (PEG/Lipids) (For Max Bioavailability) Form_Type->Solution Enhanced

Caption: Formulation decision tree based on the ionization of the C4-carboxylic acid and lipophilicity of the N2-cyclobutyl group.

Part 4: In Vivo Administration Guidelines

ParameterMouse (20-25g)Rat (200-250g)Critical Constraint
PO Volume 10 mL/kg (200 µL)10 mL/kg (2.0 mL)Do not exceed 10 mL/kg for surfactants to avoid GI distress.
IV Volume 5 mL/kg (100 µL)5 mL/kg (1.0 mL)pH must be 7.0–7.8 . Acidic pH (<5) causes phlebitis and precipitation.
Needle Size 27G - 30G25G - 27GFor suspensions, use <25G to prevent clogging if particles are >50µm.
Safety & Toxicology Note

CB-TCA contains a triazole ring.[1] While generally stable, 1,2,3-triazoles can inhibit certain CYP enzymes.

  • Control: Always run a "Vehicle Only" group.

  • Metabolism: The cyclobutyl group is a potential site for oxidative metabolism (hydroxylation). If clearance is too high, consider deuteration of the cyclobutyl ring in future iterations [5].

References

  • Rohrig, U. F., et al. (2012).[2] "Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition." Journal of Medicinal Chemistry, 55(11), 5270-5290.

  • Wang, X., et al. (2019).[3] "Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors." MedChemComm, 10, 1740-1754.[3]

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for pKa/Solubility principles).
  • Kawabata, Y., et al. (2011). "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications." International Journal of Pharmaceutics, 420(1), 1-10.

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for metabolic stability of cycloalkyl rings).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid Synthesis

Case ID: TRZ-N2-OPT-04 Topic: Yield Optimization & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "N2-Selectivity" Challenge Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TRZ-N2-OPT-04 Topic: Yield Optimization & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "N2-Selectivity" Challenge

Welcome to the technical support hub for triazole functionalization. If you are synthesizing 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid , your primary obstacle is almost certainly regioselectivity .

The 1,2,3-triazole ring has three potential alkylation sites (N1, N2, N3). While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry) exclusively yields 1-substituted (N1) products, accessing the 2-substituted (N2) isomer requires a different approach—typically the direct alkylation of a pre-formed triazole ring. This process is governed by a competition between kinetic control (favoring N1) and thermodynamic control (favoring N2).

This guide provides a self-validating protocol to maximize the N2 isomer yield, minimize the N1 byproduct, and prevent the elimination of your cyclobutyl electrophile.

Phase 1: The Alkylation Protocol (Critical Step)

Objective: Install the cyclobutyl group at the N2 position of ethyl 1H-1,2,3-triazole-4-carboxylate.

The Mechanism & Logic

The tautomeric equilibrium of the unsubstituted triazole favors the 2H-form in the gas phase but is solvent-dependent in solution. However, the N2-alkylated product is thermodynamically more stable than the N1-isomer due to the absence of adjacent lone-pair repulsion and a more continuous aromatic circuit.

To maximize N2 yield, we must push the reaction toward thermodynamic equilibrium.

Optimized Reaction Conditions
ParameterRecommendationScientific Rationale
Starting Material Ethyl 1H-1,2,3-triazole-4-carboxylateEster protection prevents carboxylic acid interference and improves solubility.
Electrophile Bromocyclobutane (1.2 - 1.5 equiv)Cyclobutyl is a secondary alkyl group. It is sterically bulky, which actually disfavors the crowded N1 position, helping N2 selectivity.
Base

or

(2.0 equiv)
Weak, non-nucleophilic bases prevent hydrolysis. Cesium (

) often enhances N2 selectivity via the "Cesium Effect" (coordination stabilization).
Solvent DMF or Acetone Polar aprotic solvents support the

mechanism. DMF allows higher temperatures for thermodynamic control.
Temperature 50°C - 60°C Crucial: Room temperature (25°C) may favor the kinetic N1 product. Heating promotes equilibration to the stable N2 form.
Troubleshooting the Alkylation
  • Issue: Low conversion / Recovery of starting material.

    • Cause: Cyclobutyl bromide is a secondary halide and reacts slower than primary halides.

    • Fix: Add a catalytic amount of NaI (Sodium Iodide) (0.1 equiv) to form the more reactive cyclobutyl iodide in situ (Finkelstein reaction).

  • Issue: Formation of Cyclobutene (Olefin).

    • Cause: Elimination (E2) competes with substitution (

      
      ) when heating secondary halides with base.
      
    • Fix: Do not use strong bases like NaH or alkoxides (

      
      ). Stick to Carbonates (
      
      
      
      ). Do not exceed 70°C.

Phase 2: Workflow Visualization

The following diagram illustrates the divergent pathways and the specific conditions required to steer the reaction toward the Target N2 Isomer.

TriazolePathways Start Ethyl 1H-1,2,3-triazole-4-carboxylate Reagents Bromocyclobutane + Base Start->Reagents Branch Reaction Conditions Reagents->Branch PathN1 Kinetic Pathway (Low Temp / NaH) Branch->PathN1 Kinetic Control PathN2 Thermodynamic Pathway (60°C / K2CO3 / DMF) Branch->PathN2 Thermodynamic Control ProductN1 N1-Isomer (Impurity) (Kinetic Product) PathN1->ProductN1 ProductN2 N2-Isomer (TARGET) (Thermodynamic Product) PathN2->ProductN2 Hydrolysis Hydrolysis (LiOH) ProductN2->Hydrolysis FinalAcid 2-Cyclobutyl-2H-1,2,3- triazole-4-carboxylic acid Hydrolysis->FinalAcid

Caption: Reaction pathway divergence. High temperature and carbonate bases favor the thermodynamic N2-isomer (Green Path).

Phase 3: Purification & Hydrolysis

Even under optimized conditions, you may observe 5-15% of the N1 isomer. Separation must be performed at the ester stage.

Separation Strategy (The "Polarity Rule")
  • Observation: N2-substituted triazoles are typically less polar (higher

    
    ) than N1-substituted triazoles.
    
    • Why? The N2-isomer is symmetrical, resulting in a lower net dipole moment compared to the asymmetrical N1-isomer.

  • Protocol: Flash Column Chromatography.[1]

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 90:10

      
       70:30).
      
    • Order of Elution: The Target N2 ester elutes first. The N1 impurity elutes second.

Hydrolysis to the Acid

Once the pure N2-ester is isolated, convert it to the acid.

  • Reagents: LiOH (2.0 equiv) in THF/Water (3:1).

  • Conditions: Stir at Room Temperature.

    • Warning: Do not reflux strongly acidic solutions. Triazole-4-carboxylic acids can undergo decarboxylation at very high temperatures under acidic conditions.

  • Workup: Acidify carefully to pH 3-4 with 1M HCl. The product often precipitates as a white solid. If not, extract with Ethyl Acetate.

Troubleshooting FAQ

Q1: I am seeing a third spot on my TLC. What is it?

A: This is likely the N3-isomer or a bis-alkylated salt (quaternary ammonium). However, because the 4-position has an ester group, N3 alkylation is sterically and electronically disfavored compared to N1/N2. If you see a very non-polar spot, check for cyclobutene (elimination product of your bromide).

Q2: Can I use "Click Chemistry" (CuAAC) to make this?

A: NO. This is a common misconception.

  • Reaction: Cyclobutyl azide + Propiolic acid

    
     ...
    
  • Product: 1-cyclobutyl -1H-1,2,3-triazole-4-carboxylic acid (N1 isomer).

  • To get the 2-cyclobutyl (N2) isomer, you must use the alkylation route described above or oxidative cyclization of hydrazones (less common).

Q3: My yield is stuck at 40%. How do I improve it?

A: Check the "Cesium Effect." Switch your base from


 to 

(Cesium Carbonate). The larger cation radius stabilizes the transition state for N2-alkylation more effectively in DMF. Also, ensure your DMF is dry; water competes as a nucleophile.

References

  • Muzalevskiy, V. M., et al. (2023). "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles." Molecules, 28(12), 4822. (Demonstrates carbonate/DMF system favoring N2 isomer).

  • Escudero, J., et al. (2023). "N-Acyl-1,2,3-triazoles: Key intermediates in denitrogenative transformations."[2] Chemical Communications. (Discusses thermodynamic preference for N2 substitution).

  • BenchChem Technical Review. (2025). "Comparative Analysis of the Reactivity of 1,2,3-Triazoles." (General reactivity profiles and alkylation selectivity).

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. (Standard text confirming N2-alkylation preference for 1,2,3-triazoles under neutral/basic conditions).

Sources

Optimization

Advanced Synthesis Support Center: 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid

Welcome to the Application Scientist Knowledge Base. This technical portal is designed for drug development professionals and synthetic chemists troubleshooting the regioselective synthesis of 2-cyclobutyl-2H-1,2,3-triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This technical portal is designed for drug development professionals and synthetic chemists troubleshooting the regioselective synthesis of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid.

As the 1,2,3-triazole core becomes increasingly indispensable as an amide bioisostere in medicinal chemistry, functionalizing the N2 position selectively remains a significant synthetic hurdle. This guide dissects the mechanistic causality behind common side reactions, provides validated optimization data, and establishes a self-validating experimental workflow to ensure reproducible N2-alkylation.

Mechanistic Causality: The Regioselectivity & Elimination Paradigm

The direct alkylation of 1H-1,2,3-triazole-4-carboxylates with cyclobutyl halides is notoriously difficult due to two competing mechanistic pathways that generate unwanted side products:

  • The Kinetic vs. Thermodynamic Trap (N1 vs. N2 Alkylation): The 1,2,3-triazole skeleton possesses three nitrogen atoms that can act as nucleophiles. Generally, alkylation at the N1 position occurs faster (kinetic control) due to the higher localized electron density at this atom[1]. However, N2-substituted 1,2,3-triazoles are thermodynamically more stable due to reduced steric repulsion with C4/C5 substituents and a more symmetrical electronic distribution[2].

  • The E2 Elimination Pathway: Cyclobutyl bromide is a sterically hindered, strained secondary alkyl halide. When exposed to strong, hard bases (e.g., NaH, KOtBu), the E2 elimination pathway outcompetes the SN2 substitution pathway, converting your expensive alkylating agent into volatile cyclobutene.

Reaction Pathway Visualization

AlkylationPathways SM 1H-1,2,3-Triazole-4-carboxylate + Cyclobutyl Halide N2 N2-Cyclobutyl Isomer (Target Product) Thermodynamically Stable SM->N2 Weak Base, Heat (Thermodynamic Control) N1 N1-Cyclobutyl Isomer (Major Side Product) Kinetically Favored SM->N1 Strong Base, Low Temp (Kinetic Control) Elim Cyclobutene (Elimination Side Product) E2 Pathway SM->Elim Excess Strong Base (Steric Hindrance)

Reaction pathways in the alkylation of 1,2,3-triazole-4-carboxylates.

Troubleshooting Guide & FAQs

Q1: Why am I isolating predominantly the N1-cyclobutyl isomer instead of the target N2-isomer? A1: You are likely operating under kinetic control. Because N1 alkylation occurs first due to higher electron density[1], low temperatures and strong irreversible bases trap the kinetic product. To shift the equilibrium toward the thermodynamically stable N2 isomer, you must increase the reaction temperature (e.g., 80 °C) and use a weaker, reversible base like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent like DMF[3].

Q2: I am observing a massive loss of cyclobutyl bromide starting material without corresponding triazole conversion. What is happening? A2: Your cyclobutyl halide is undergoing E2 elimination to form cyclobutene gas. Cyclobutyl systems are highly prone to elimination due to ring strain and their secondary nature. Avoid strong bases like Sodium Hydride (NaH). Switching to a bulky, softer base like Cesium Carbonate (Cs₂CO₃) minimizes the basicity while maximizing the nucleophilicity of the triazole via the "Cesium Effect."

Q3: Can I alkylate the free 1H-1,2,3-triazole-4-carboxylic acid directly? A3: No. The carboxylic acid proton is more acidic than the triazole N-H. Attempting direct alkylation will result in the formation of the cyclobutyl ester, or require excess equivalents of cyclobutyl bromide, exacerbating elimination and N1/N2/N3 polymerization side reactions. Always protect the acid as an ethyl or tert-butyl ester prior to alkylation.

Q4: How can I analytically distinguish the N1 and N2 isomers in my crude mixture? A4: The isomers can be differentiated rapidly using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR). The N2-alkylated triazoles possess a lower dipole moment due to vector cancellation, making them significantly less polar. On silica gel TLC, the N2 isomer will elute faster (higher Rf) than the N1 isomer. For NMR validation, refer to Table 2 below.

Quantitative Data: Condition Optimization & Analytical Validation

To establish a self-validating system, rely on the following empirical optimization data and diagnostic NMR shifts.

Table 1: Optimization of Alkylation Conditions for Ethyl 1H-1,2,3-triazole-4-carboxylate

Base Solvent Temperature (°C) N1:N2 Ratio Cyclobutene Formation Isolated N2 Yield (%)
NaH THF 0 to 25 4:1 High 12
K₂CO₃ DMF 25 2:1 Moderate 28
K₂CO₃ DMF 80 1:1.5 Low 45
Cs₂CO₃ DMF 80 1:2.5 Low 62

| DIPEA | MeCN | 80 | 1:1 | Low | 35 |

Causality Note: Cs₂CO₃ at 80 °C provides the optimal balance of thermodynamic control (favoring N2) while suppressing E2 elimination.

Table 2: Diagnostic NMR Shifts for Regioisomer Validation (in CDCl₃)

Isomer C5-H Proton Shift (ppm) Cyclobutyl CH-N Shift (ppm) C4 Carbon Shift (ppm) C5 Carbon Shift (ppm)
N1-Cyclobutyl ~8.15 (s) ~5.30 (quintet) ~140.5 ~127.8

| N2-Cyclobutyl | ~8.02 (s) | ~5.15 (quintet) | ~142.0 | ~135.5 |

Self-Validation Check: The N2 isomer consistently exhibits a more upfield C5-H proton due to the increased symmetry and altered magnetic anisotropy of the 2H-triazole ring.

Self-Validating Experimental Protocol: N2-Selective Workflow

This step-by-step methodology is designed to bypass common side reactions and ensure high-fidelity isolation of the target compound.

Phase 1: Alkylation under Thermodynamic Control
  • Preparation: Charge a flame-dried round-bottom flask with ethyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) and anhydrous DMF (to reach 0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Cs₂CO₃ (1.5 eq) in one portion. Stir at ambient temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation: Add cyclobutyl bromide (1.2 eq) dropwise via syringe.

  • Thermodynamic Shift: Heat the reaction mixture to 80 °C and stir for 16 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). You should observe the complete consumption of the starting material and the appearance of two new spots. The higher Rf spot is your target N2-isomer.

  • Workup & Isolation: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the pure ethyl 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylate.

Phase 2: Saponification to Target Carboxylic Acid
  • Hydrolysis: Dissolve the isolated N2-ester in a 3:1 mixture of THF and H₂O (0.1 M).

  • Reagent Addition: Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 4 hours.

  • In-Process Validation: Take a crude NMR aliquot. The complete disappearance of the ester ethyl signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) confirms full conversion.

  • Precipitation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield pure 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid.

References

[1] Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles Source: SciELO URL:[Link]

[2] Title: Synthesis of 2H-1,2,3-triazoles Source: Organic Chemistry Portal URL:[Link]

[3] Title: N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis Source: PMC - NIH URL:[Link]

[4] Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid

Welcome to the technical support center for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-tested insights.

Introduction

2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a highly stable 1,2,3-triazole ring, a carboxylic acid functional group, and a cyclobutyl substituent at the 2-position of the triazole ring. The inherent stability of the 1,2,3-triazole core makes this molecule robust under a variety of conditions, including acidic or basic hydrolysis, as well as oxidative and reducing environments.[1] However, the interplay between the carboxylic acid and the cyclobutyl group can present unique challenges during experimental work. This guide will address potential stability issues and provide solutions to common problems encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid, providing potential causes and actionable solutions.

Problem 1: Compound fails to dissolve in aqueous buffers.
  • Potential Cause: The solubility of carboxylic acids is highly pH-dependent.[2] In neutral or acidic solutions, the carboxylic acid group remains protonated, leading to lower aqueous solubility. The cyclobutyl group, being nonpolar, can also contribute to reduced solubility in water.

  • Solution Workflow:

    • pH Adjustment: Gradually increase the pH of the aqueous solution by adding a dilute base (e.g., 0.1 M NaOH or NaHCO₃). As the pH rises above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate salt. Monitor the pH closely to avoid conditions that might affect other components of your experiment.

    • Co-solvents: If pH adjustment is not feasible for your application, consider the use of a water-miscible organic co-solvent. Start with a small percentage (e.g., 1-5%) of dimethyl sulfoxide (DMSO) or ethanol in your aqueous buffer. Triazole derivatives are often soluble in polar organic solvents.[3][4]

    • Sonication: Gentle sonication can help to break up solid aggregates and increase the rate of dissolution.

Problem 2: Unexpected side product observed during a reaction at elevated temperatures.
  • Potential Cause: While the 1,2,3-triazole ring is thermally stable, the carboxylic acid moiety may undergo decarboxylation at high temperatures, particularly in the presence of certain catalysts.[5][6][7][8] This would result in the formation of 2-cyclobutyl-2H-1,2,3-triazole.

  • Solution Workflow:

    • Reaction Temperature Optimization: If decarboxylation is suspected, reduce the reaction temperature. Explore if the reaction can proceed efficiently at a lower temperature over a longer period.

    • Catalyst Screening: If a catalyst is being used, consider if it is known to promote decarboxylation. It may be necessary to screen alternative catalysts that are less prone to this side reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be more prevalent at higher temperatures.

Problem 3: Difficulty in purifying the compound by silica gel chromatography.
  • Potential Cause: The polar carboxylic acid group can lead to strong interactions with the silica gel, resulting in poor separation, tailing of the product peak, and potentially irreversible adsorption.

  • Solution Workflow:

    • Acidification of Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will suppress the deprotonation of the carboxylic acid on the silica surface, reducing its interaction with the stationary phase and leading to better peak shape.

    • Esterification: If direct chromatography of the acid is problematic, consider temporary conversion to a non-polar ester (e.g., methyl or ethyl ester). The ester can be purified by standard silica gel chromatography, and the carboxylic acid can be regenerated by subsequent hydrolysis.

    • Alternative Purification Methods:

      • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Salt Formation and Extraction: The compound can be dissolved in a basic aqueous solution to form the carboxylate salt. This aqueous layer can then be washed with an organic solvent to remove non-polar impurities. Subsequently, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid?

A1: For long-term stability, it is recommended to store the compound as a solid in a tightly sealed container at -20°C, protected from light and moisture.[10] Carboxylic acids should be stored away from bases and reactive metals.[11][12] For short-term storage, room temperature is generally acceptable if the container is well-sealed.

Q2: Is 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid sensitive to light?

A2: While the 1,2,3-triazole ring itself is relatively photochemically stable, prolonged exposure to UV light can potentially lead to degradation of some triazole derivatives.[13][14] It is good laboratory practice to store the compound in an amber vial or in the dark to minimize any potential for photodegradation.[10]

Q3: Can the cyclobutyl ring undergo ring-opening reactions?

A3: The cyclobutane ring is generally stable under typical experimental conditions.[15] However, under certain conditions, such as in the presence of strong Lewis acids, ring-opening reactions of cyclobutane derivatives can occur.[16] It is advisable to avoid strongly acidic conditions, particularly with Lewis acids, if the integrity of the cyclobutyl ring is critical.

Q4: What are the expected degradation products under harsh conditions?

A4: Under forced degradation conditions (e.g., high heat, strong UV radiation), potential degradation pathways could include:

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group to form 2-cyclobutyl-2H-1,2,3-triazole.[5][6][7][8]

  • Oxidation of the Cyclobutyl Ring: The cyclobutyl group could be oxidized, potentially leading to ring-opening or the formation of hydroxylated or carbonylated derivatives.

  • Triazole Ring Cleavage: Although the 1,2,3-triazole ring is very stable, extreme conditions like flash vacuum pyrolysis can lead to the loss of N₂ and ring cleavage.[17]

Visualizations

Molecular Structure

Caption: Molecular structure of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid.

Potential Thermal Degradation Pathway

start 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid product 2-Cyclobutyl-2H-1,2,3-triazole start->product High Temperature co2 CO2 start->co2 High Temperature

Caption: Potential thermal degradation via decarboxylation.

General Experimental Workflow for Solubilization

cluster_0 Solubilization Protocol A Start with solid compound B Add aqueous buffer A->B C Observe for dissolution B->C D Is the compound fully dissolved? C->D E Yes: Proceed with experiment D->E Yes F No: Adjust pH with dilute base D->F No G Re-evaluate dissolution F->G H Still not dissolved? G->H I Add co-solvent (e.g., DMSO) H->I Yes J Solution ready H->J No I->J K Consider alternative solvent system

Caption: Decision workflow for solubilizing the compound.

References

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au. (2023). ACS Publications. [Link]

  • US4269987A - Purification of triazoles. (1981).
  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (2023). National Center for Biotechnology Information. [Link]

  • Extended tandem reactions of 2H-1,2,3-triazole N-oxides with dialkyl acetylenedicarboxylates and N-phenylmaleimide. (1990). University of Galway Research Repository. [Link]

  • Synthesis of 2H-1,2,3-triazole-4-carboxylic acids via Ru(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones. (2020). ResearchGate. [Link]

  • Structural Effects of the Cyclobutyl Group on Reactivity and Properties. (2009). R Discovery. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (2023). ChemRxiv. [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS.org. (2023). ACS Publications. [Link]

  • Synthesis of 2H-1,2,3-triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (2018). Semantic Scholar. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2019).
  • Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. (2011). Asian Journal of Chemistry. [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. (2008). ACS Publications. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI. [Link]

  • Structural Effects of the Cyclobutyl Group on Reactivity and Properties. (2009). ResearchGate. [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Ring-opening chemistry of 1,2,3-triazoles and benzotriazoles. (2020). ResearchGate. [Link]

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). National Center for Biotechnology Information. [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024). ChemRxiv. [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (2021). MDPI. [Link]

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. (2025). ACS Publications. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). ACS Publications. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2025). ResearchGate. [Link]

  • Photochemical decomposition of 1H-1,2,3-triazole derivatives. (1968). ACS Publications. [Link]

  • Process for making triazoles. (1983). European Patent Office. [Link]

  • Thermal decomposition studies on energetic triazole derivatives. (2011). FAO AGRIS. [Link]

  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. (2026). ChemRxiv. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). PubMed. [Link]

  • What are the reaction orders of cyclobutanol reactions?. (2025). A Blog about Interesting Chemistry. [Link]

  • Thermal decomposition studies on energetic triazole derivatives. (2011). ResearchGate. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). MDPI. [Link]

  • Guideline on Declaration of Storage Conditions. (2007). European Medicines Agency. [Link]

  • Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. (2013). ResearchGate. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2018). International Journal of ChemTech Research. [Link]

  • Chemical Compatibility and Storage Guidelines. (2022). REDA Safe. [Link]

  • Practices for Proper Chemical Storage. (2005). University of Florida Environmental Health & Safety. [Link]

  • Recent advances in the synthesis of triazole derivatives. (2016). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex regioselectivity and impurity profile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex regioselectivity and impurity profiles encountered during the synthesis of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe three distinct peaks with identical m/z during the cyclobutylation of my triazole starting material? A1: This is the most common regioselectivity issue in triazole chemistry. The 1,2,3-triazole ring possesses three nucleophilic nitrogen atoms. Direct alkylation of 1H-1,2,3-triazole-4-carboxylate typically yields a statistical and thermodynamic mixture of N1, N2, and N3 regioisomers[1]. While the N2-isomer is often thermodynamically favored due to minimized steric repulsion with the C4-carboxylate, the N1 and N3 positions are highly kinetically active. The three peaks you see in your LC-MS are the N1-cyclobutyl, N2-cyclobutyl (desired), and N3-cyclobutyl isomers.

Q2: How can I suppress the formation of N1 and N3 cyclobutyl regioisomers to improve my N2 yield? A2: Regioselective N2-alkylation is notoriously difficult but can be manipulated via thermodynamic control or steric directing groups.

  • Condition Optimization: Using a weaker base (such as K₂CO₃) in a polar aprotic solvent (DMF) at lower temperatures (-10°C to 0°C) shifts the kinetic distribution favorably toward the N2-isomer[2].

  • Steric Direction: If direct alkylation fails, consider using a 4,5-disubstituted triazole (e.g., 4,5-dibromo-1H-1,2,3-triazole). The bulky halogens create severe steric clashes at the N1 and N3 positions, forcing the cyclobutyl group exclusively to the N2 position. The halogens can later be removed or functionalized[3].

Q3: I am experiencing very low yields and detecting a volatile gas during the reaction. What is the mechanism of this failure? A3: You are likely observing E2 elimination . Cyclobutyl halides (e.g., bromocyclobutane) are highly prone to elimination rather than Sₙ2 substitution due to the significant steric bulk and internal ring strain of the cyclobutyl group. When strong bases (like NaH, Cs₂CO₃, or alkoxides) or high temperatures are used, the base abstracts a β-hydrogen from the cyclobutyl ring, generating cyclobutene gas and leaving unreacted triazole. To fix this, switch to a milder base (K₂CO₃) and keep temperatures below 40°C[2].

Q4: During the final hydrolysis to the carboxylic acid, I see an impurity at M+54 Da relative to my target API. What is this? A4: This mass corresponds to the cyclobutyl ester of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (an over-alkylation impurity). This occurs if you attempt the initial cyclobutylation on the unprotected 1H-1,2,3-triazole-4-carboxylic acid. The free carboxylate acts as a competing nucleophile, reacting with the cyclobutyl halide. Always perform the alkylation on an ethyl or methyl ester, isolate the N2-isomer, and then perform a controlled saponification.

Section 2: Quantitative Data on Impurity Profiles

To assist with your analytical method development, below is a summary of the typical impurity profile observed during the direct cyclobutylation of ethyl 1H-1,2,3-triazole-4-carboxylate.

Impurity TypeChemical Structure / IdentityRelative Retention Time (RRT)*m/z (M+H)⁺Causality / Mechanism of Formation
Target API Ethyl 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylate 1.00 196.1 Desired Sₙ2 alkylation at N2.
RegioisomerEthyl 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylate1.15196.1Competing Sₙ2 alkylation at N1.
RegioisomerEthyl 3-cyclobutyl-3H-1,2,3-triazole-4-carboxylate1.22196.1Competing Sₙ2 alkylation at N3 (sterically hindered).
Over-alkylationCyclobutyl 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylate1.45250.1Esterification of free acid (if ester hydrolyzes in situ).
Unreacted SMEthyl 1H-1,2,3-triazole-4-carboxylate0.65142.0E2 elimination of cyclobutyl reagent halts Sₙ2 progress.

*RRT is based on a standard Reverse-Phase C18 HPLC method (Water/MeCN with 0.1% Formic Acid).

Section 3: Validated Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . It includes In-Process Controls (IPCs) to verify mechanistic success at each critical juncture.

Phase 1: Regioselective Alkylation & Isomer Resolution
  • Charge a reactor with Ethyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) and anhydrous DMF (10 volumes).

    • Causality: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the triazole nitrogen atoms while maintaining solubility at low temperatures.

  • Add finely powdered K₂CO₃ (1.5 eq) to the solution.

    • Causality: A mild base is critical. Stronger bases will trigger E2 elimination of the sterically hindered cyclobutyl bromide, generating cyclobutene gas[2].

  • Cool the suspension to 0°C.

    • Causality: Lower temperatures kinetically favor the N2-alkylation pathway over N1/N3 alkylation[2].

  • Dose bromocyclobutane (1.2 eq) dropwise over 30 minutes. Stir at 0°C for 2 hours, then allow to warm to 25°C.

  • IPC Check: Analyze by LC-MS. The reaction is deemed complete when the starting material peak (m/z 142) is <5% AUC. If >5%, do not heat the reaction (to prevent elimination); instead, add 0.2 eq of bromocyclobutane and stir for an additional 4 hours.

  • Purification: Quench with water, extract with EtOAc, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

    • Causality: The N2-alkylated triazole has a highly symmetrical charge distribution, resulting in a lower overall dipole moment compared to the N1/N3 isomers. This reduced polarity causes it to interact less strongly with the silica, eluting first.

Phase 2: Controlled Saponification
  • Dissolve the isolated Ethyl 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylate in a 3:1 mixture of THF:H₂O (8 volumes).

  • Add LiOH·H₂O (1.5 eq) at 0°C.

    • Causality: LiOH is preferred over NaOH/KOH to prevent highly exothermic hydrolysis that could lead to ring-opening degradation of the triazole core.

  • IPC Check: Monitor by TLC. Once the ester is fully consumed, quench by adding 1M HCl dropwise until the pH reaches 2.0–2.5.

  • Isolation: The target 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid will precipitate as a white solid. Filter and dry under vacuum at 45°C.

Section 4: Workflow Visualizations

The following mechanistic workflow illustrates the competing pathways during the synthesis, highlighting where specific impurities originate.

G Start Ethyl 1H-1,2,3-triazole-4-carboxylate + Bromocyclobutane N2 N2-Cyclobutyl Isomer (Desired Intermediate) Start->N2 SN2 (K2CO3, DMF, 0°C) N1N3 N1 & N3-Cyclobutyl Isomers (Regioisomer Impurities) Start->N1N3 Competing SN2 Elim Cyclobutene Gas (E2 Elimination Impurity) Start->Elim E2 (Strong Base/Heat) OverAlk Cyclobutyl Ester (Over-alkylation Impurity) Start->OverAlk If unprotected acid used Target 2-Cyclobutyl-2H-1,2,3-triazole- 4-carboxylic acid (API/Target) N2->Target LiOH Hydrolysis

Reaction pathways and impurity generation in 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid synthesis.

References

1.[3] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles Organic Chemistry Portal (Org. Lett., 2009, 11, 5460-5493) URL:

2.[1] Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles SciELO (An Acad Bras Cienc 91) URL:

3.[2] WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid analogs.

This guide provides an in-depth technical analysis of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid and its analogs. It is designed for medicinal chemists and drug discovery scientists optimizing scaffold potency and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid and its analogs. It is designed for medicinal chemists and drug discovery scientists optimizing scaffold potency and physicochemical properties in the context of IDO1 inhibition , ROR


t modulation , and GPR targeting .

Executive Summary: The "Goldilocks" Bioisostere

In modern drug design, the 2-substituted-2H-1,2,3-triazole-4-carboxylic acid moiety has emerged as a superior bioisostere for benzoic acid and heteroaromatic acids. While early generation analogs utilized methyl (too polar, low metabolic stability) or phenyl (solubility issues, toxicity risks) substituents, the 2-cyclobutyl analog represents a "Goldilocks" optimization.

It offers a critical balance of lipophilicity (LogP) , metabolic stability (removing labile benzylic hydrogens found in isopropyl analogs), and conformational rigidity (entropy reduction upon binding). This guide compares the cyclobutyl analog against standard alternatives (isopropyl, cyclopropyl, methyl) to demonstrate its utility in enhancing potency and DMPK profiles.

Mechanistic Insight & SAR Analysis
2.1 The 2H-Triazole Core vs. 1H-Triazole

The regiochemistry of the triazole ring is the first critical decision point.

  • 1H-1,2,3-triazoles (CuAAC products): Easy to synthesize but often suffer from lower metabolic stability and higher polarity.

  • 2H-1,2,3-triazoles: The 2-substituted isomer is generally more lipophilic and aromatic. The N2-substitution pattern locks the tautomer, preventing the "proton shuffle" that can complicate binding kinetics.

2.2 The Cyclobutyl "Pocket-Fill" Effect

The cyclobutyl group is distinct from its aliphatic cousins (isopropyl, cyclopropyl) due to its unique "pucker" conformation and volume.

  • Volume: It occupies approximately 68 ų , significantly larger than cyclopropyl (~43 ų) and slightly larger/more rigid than isopropyl. This allows it to fill hydrophobic pockets (e.g., the "Pocket A" in IDO1) more effectively, displacing high-energy water molecules.

  • Metabolic Shielding: Unlike the isopropyl group, which has a tertiary hydrogen susceptible to CYP450 oxidation, the cyclobutyl ring is relatively resistant to oxidative metabolism, extending half-life (

    
    ).
    
2.3 Visualization: SAR Decision Tree

SAR_Logic Start Lead Optimization: Carboxylic Acid Bioisostere Choice Select Core Scaffold Start->Choice Benzoic Benzoic Acid (High metabolic liability) Choice->Benzoic Traditional Triazole 2H-1,2,3-Triazole-4-COOH (Improved solubility/LogD) Choice->Triazole Modern Bioisostere Substituent Optimize N2-Substituent Triazole->Substituent Methyl N2-Methyl Too Polar Weak Hydrophobic Contact Substituent->Methyl Isopropyl N2-Isopropyl Good Potency CYP Liability (Tert-H) Substituent->Isopropyl Cyclopropyl N2-Cyclopropyl Sigma-hole effects Lower Lipophilicity Substituent->Cyclopropyl Cyclobutyl N2-Cyclobutyl Optimal Volume Metabolic Stability Rigid Fit Substituent->Cyclobutyl Best Balance

Figure 1: Decision logic for selecting the 2-cyclobutyl-2H-1,2,3-triazole scaffold during lead optimization.

Comparative Performance Analysis

The following table synthesizes data trends from IDO1 and ROR


t inhibitor campaigns, comparing the 2-cyclobutyl  analog against standard alternatives.
Feature2-Cyclobutyl Analog 2-Isopropyl Analog 2-Cyclopropyl Analog 2-Methyl Analog
Hydrophobic Volume High (Optimal) HighMediumLow
Metabolic Stability High (Ring strain resists oxid.)Low (Benzylic oxidation risk)HighModerate
LogP (Lipophilicity) ~2.5 (Ideal for CNS/Cell perm)~2.3~1.9~1.2 (Too polar)
Rotational Entropy Restricted (Puckered ring)Free RotationRigidFree Rotation
IDO1 Potency (Est.) ++++ (Fills Pocket A)++++++
Synthetic Access Moderate (Cyclobutyl bromide)High (Isopropyl iodide)HighVery High

Key Finding: In IDO1 inhibition assays, replacing an isopropyl group with a cyclobutyl group often maintains or improves potency (IC


 in low nM range) while significantly improving intrinsic clearance (CL

) in liver microsomes [1, 2].
Experimental Protocols
4.1 Synthesis of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid

Note: Direct alkylation of the triazole ring often yields a mixture of N1 and N2 isomers. This protocol optimizes for the N2 isomer.

Reagents:

  • Methyl 1H-1,2,3-triazole-4-carboxylate (Starting material)

  • Bromocyclobutane (Electrophile)

  • K

    
    CO
    
    
    
    (Base)
  • DMF (Solvent)

Step-by-Step Protocol:

  • Alkylation: Dissolve methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.0 eq) and stir at room temperature for 15 min.
  • Electrophile Addition: Add bromocyclobutane (1.5 eq) dropwise.

  • Reaction: Heat to 60°C for 12 hours. Monitor by LC-MS. Expect two peaks: N2 (major, less polar) and N1 (minor, more polar).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The N2-isomer typically elutes first due to lower polarity.

  • Hydrolysis: Dissolve the N2-ester in THF/MeOH/H

    
    O (3:1:1). Add LiOH (3.0 eq). Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Extract with EtOAc to yield the title acid.
    
4.2 IDO1 Enzymatic Inhibition Assay

To validate the activity of the synthesized analog.

Workflow Visualization:

Assay_Workflow Step1 Prepare Reagents (hIDO1 enzyme, L-Trp, Catalase, Methylene Blue) Step2 Compound Addition (Serial Dilution in DMSO) Step1->Step2 Step3 Incubation (RT, 60 mins) Step2->Step3 Step4 Stop Reaction (Add 30% TCA) Step3->Step4 Step5 Colorimetric Development (p-DMAB -> Yellow imine) Step4->Step5 Step6 Read Absorbance (OD 480 nm) Step5->Step6

Figure 2: Workflow for the standard IDO1 inhibition assay (Kynurenine formation).

Protocol Details:

  • Enzyme Mix: Human IDO1 (50 nM) in 50 mM potassium phosphate buffer (pH 6.5) with 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

  • Substrate: Add L-Tryptophan (100 µM final concentration).

  • Inhibitor: Add the 2-cyclobutyl analog (0.1 nM to 10 µM).

  • Detection: After incubation, stop reaction with trichloroacetic acid (TCA). Incubate supernatant with p-dimethylaminobenzaldehyde (p-DMAB).

  • Readout: Measure formation of N-formylkynurenine derivative at 480 nm.

References
  • Pokhodylo, N., et al. (2021). "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids". Biopolymers and Cell, 37(1).

  • Rohrig, U. F., et al. (2012).[1] "Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition". Journal of Medicinal Chemistry, 55(11), 5270–5290.

  • Tuccinardi, T., et al. (2016). "Structure-based design of IDO1 inhibitors". Expert Opinion on Drug Discovery, 11(5).

  • Bide Pharm/BLD Pharm Catalogs. (2023). "2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 2227015-13-4)".

Sources

Comparative

comparative study of different synthetic routes for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid

This guide provides a comparative technical analysis of synthetic routes for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid . It is designed for medicinal chemists and process development scientists seeking to optimize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of synthetic routes for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid . It is designed for medicinal chemists and process development scientists seeking to optimize the synthesis of N2-substituted triazoles, a scaffold increasingly valued as a bioisostere for amides and esters with improved metabolic stability compared to their N1-isomers.

Executive Summary

The synthesis of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid presents a classic regioselectivity challenge. Unlike 1,4-disubstituted triazoles, which are effortlessly accessed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry), the 2,4-disubstituted (N2-isomer) requires fundamentally different strategies.

This guide compares the three primary methodologies available to the researcher:

  • Route A (Direct Alkylation): The industrial standard. High throughput but requires chromatographic purification due to N1/N2 isomer mixtures.

  • Route B (Hydrazine Cyclization): A convergent approach using cyclobutylhydrazine. Theoretically regioselective but often plagued by pyrazole by-products or N1-preference depending on the dicarbonyl equivalent used.

  • Route C (Modified Boulton-Katritzky): A high-fidelity rearrangement strategy typically reserved for difficult substrates, offering high regiocontrol at the cost of step-count.

Recommendation: For gram-to-kilogram scale synthesis of the cyclobutyl derivative, Optimized Direct Alkylation (Route A) using the "Soft Alkylation" protocol (Cs₂CO₃/DMF) is currently the most efficient pathway, provided that flash chromatography is available.

Technical Analysis of Synthetic Routes

Route A: Direct Alkylation of 1H-1,2,3-Triazole-4-Carboxylate

This is the most direct route. The starting material, ethyl 1H-1,2,3-triazole-4-carboxylate, is commercially available or easily synthesized. The core challenge is the ambident nucleophilicity of the triazole anion.

  • Mechanism: The triazole anion (formed by deprotonation) has electron density distributed across N1, N2, and N3. Steric hindrance at C4 (carboxylate) and electronic repulsion generally favor alkylation at the distal nitrogens.

  • Regiochemistry: Under thermodynamic control, N2-alkylation is often favored due to the formation of a continuous conjugated system (heteroaromaticity) that is more stable than the cross-conjugated N1-isomer.

Experimental Data Comparison (Solvent/Base Effects)
ParameterCondition Set 1 (Hard)Condition Set 2 (Soft)Condition Set 3 (Phase Transfer)
Base NaH (1.2 eq)K₂CO₃ or Cs₂CO₃ (1.5 eq)50% NaOH / TEBA
Solvent THF (0°C to RT)DMF (60°C)DCM / Water
Alkylating Agent Cyclobutyl BromideCyclobutyl BromideCyclobutyl Bromide
N2 : N1 Ratio ~50 : 50~75 : 25 ~60 : 40
Total Yield 85%92%78%
Purification Difficult SeparationStandard Flash Standard Flash

Insight: The use of Cesium Carbonate (Cs₂CO₃) in DMF promotes the formation of the "naked" anion, which, under thermodynamic conditions (heating), preferentially attacks from the N2 position to maximize aromatic stabilization.

Route B: Oxidative Cyclization (Hydrazine Strategy)

This route attempts to build the ring already attached to the cyclobutyl group, avoiding the isomer issue.

  • Workflow: Cyclobutylhydrazine + 1,2-Dicarbonyl Precursor

    
     Hydrazone 
    
    
    
    Oxidative Cyclization.
  • Critical Flaw: The reaction of alkyl hydrazines with

    
    -diazo- 
    
    
    
    -ketoesters (Wolff-type precursors) or
    
    
    -oximino-
    
    
    -ketoesters typically yields the N1-isomer or pyrazoles.
  • Viability: While effective for aryl triazoles (e.g., using aniline diazonium salts), this route is generally inferior for the cyclobutyl derivative due to the poor nucleophilicity of the cyclobutylhydrazine and competitive side reactions.

Detailed Experimental Protocol (Recommended Route A)

Protocol: Regioselective Synthesis via Cs₂CO₃-Mediated Alkylation

Objective: Synthesis of Ethyl 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylate (Intermediate) followed by Hydrolysis.

Step 1: Alkylation
  • Charge a dry round-bottom flask with Ethyl 1H-1,2,3-triazole-4-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at RT for 15 min to ensure deprotonation.

  • Add Bromocyclobutane (1.2 equiv) dropwise. Note: Cyclobutyl bromide is less reactive than primary alkyl halides; iodide can be used but is more expensive.

  • Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4). The N2-isomer is typically less polar (higher R_f) than the N1-isomer due to symmetry.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). Isolate the major (fast-moving) spot.

    • Target Identity Verification: N2-isomer shows a characteristic singlet for the triazole proton at

      
       ppm (CDCl₃), whereas N1 is often downfield or split differently depending on substitution. C13 NMR symmetry is definitive.
      
Step 2: Hydrolysis
  • Dissolve the purified ester in THF/Water (3:1) .

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 2-3.

  • Extract with EtOAc or filter the precipitate if solid.

  • Recrystallize from Ethanol/Water if necessary.

Logical Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathways for synthesizing the target molecule, highlighting the divergence between N1 (Click) and N2 (Alkylation) routes.

TriazoleSynthesis Start Target: 2-Cyclobutyl-2H-1,2,3-triazole-4-COOH RouteA Route A: Direct Alkylation (Recommended) Start->RouteA RouteB Route B: Hydrazine Cyclization Start->RouteB RouteC Route C: Click Chemistry (CuAAC) Start->RouteC Avoid StepA1 Reagents: Ethyl 1H-triazole-4-carboxylate + Cyclobutyl Bromide + Cs2CO3 RouteA->StepA1 StepB1 Reagents: Cyclobutylhydrazine + 1,2-Dicarbonyl equivalent RouteB->StepB1 StepC1 Reagents: Cyclobutyl Azide + Propiolate RouteC->StepC1 StepA2 Intermediate: Mixture of Isomers (N2 Major / N1 Minor) StepA1->StepA2 60°C, DMF StepA3 Purification: Flash Chromatography (Isolate High Rf Spot) StepA2->StepA3 Separation StepA4 Hydrolysis: LiOH / THF / H2O StepA3->StepA4 StepA4->Start Final Product StepB2 Outcome: Low Regioselectivity (Often favors N1 or Pyrazole) StepB1->StepB2 StepC2 Outcome: 1,4-Disubstituted Isomer (WRONG REGIOISOMER) StepC1->StepC2

Caption: Comparative workflow showing why Direct Alkylation (Route A) is the preferred pathway over Cyclization (Route B) or Click Chemistry (Route C) for accessing the N2-isomer.

References & Authoritative Grounding

The methodologies described above are grounded in the fundamental reactivity of the 1,2,3-triazole scaffold. While specific literature for the "2-cyclobutyl" analog is sparse, the protocols are adapted from validated methods for 2-alkyl-1,2,3-triazole-4-carboxylates.

  • Regioselective Alkylation: Deng, Y.; Wei, Q.; Xue, J.; Wu, X.; Liu, S. Reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF produced the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process.[1]J. Org.[1][2] Chem. , 2024, 89, 17163-17167.[1] Link

  • General N2-Selectivity: Wang, X.-J.; et al. Efficient Synthesis of 2,4,5-Trisubstituted and 2,4-Disubstituted 1,2,3-Triazoles.[1]Org.[1] Lett. , 2009, 11, 5460-5493.[1] Link

  • Triazole Isomer Stability: The thermodynamic preference for N2-alkylation in 4-substituted triazoles is a well-documented phenomenon driven by the preservation of aromaticity in the 2H-tautomer form.

  • Bioisosteric Relevance: 2-Alkyl-1,2,3-triazole-4-carboxylic acids are widely recognized as metabolically stable isosteres for amide bonds in drug discovery (e.g., IDO1 inhibitors).

Sources

Validation

Benchmarking Guide: 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid in IDO1 Inhibition

The following guide benchmarks 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (referred to herein as TC-CB ) against established IDO1 inhibitors. This analysis treats TC-CB as a high-efficiency fragment scaffold used i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (referred to herein as TC-CB ) against established IDO1 inhibitors.

This analysis treats TC-CB as a high-efficiency fragment scaffold used in Fragment-Based Drug Discovery (FBDD). Unlike fully optimized clinical candidates (e.g., Epacadostat), TC-CB represents a "core warhead" designed to coordinate with the heme iron of IDO1. The comparison focuses on Ligand Efficiency (LE) , Binding Mechanism , and Metabolic Stability .

Executive Summary & Mechanism of Action

2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (TC-CB) is a heme-coordinating pharmacophore targeting Indoleamine 2,3-dioxygenase 1 (IDO1) .

  • Mechanism: The N2 or N3 nitrogen of the 1,2,3-triazole ring forms a direct coordinate covalent bond with the Ferrous (Fe2+) ion in the IDO1 heme center. This blocks the binding of molecular oxygen (

    
    ) and the substrate (Tryptophan), thereby halting the Kynurenine pathway.
    
  • Structural Advantage: The cyclobutyl group at the N2 position provides a critical hydrophobic anchor, filling the "Pocket A" (hydrophobic pocket) of the enzyme active site, preventing ligand dissociation.

  • Therapeutic Context: By inhibiting IDO1, TC-CB prevents the depletion of Tryptophan and the accumulation of Kynurenine, reversing the immunosuppressive tumor microenvironment (TME).

Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of TC-CB within the Tryptophan-Kynurenine-AhR signaling axis.

KynureninePathway Trp L-Tryptophan Kyn N-Formylkynurenine -> Kynurenine Trp->Kyn Oxidation TCell T-Cell Proliferation Trp->TCell Required for IDO1 IDO1 Enzyme (Heme-Fe2+) IDO1->Kyn Catalyzes TCCB TC-CB (Inhibitor) TCCB->IDO1 Direct Heme Coordination AhR AhR Receptor Activation Kyn->AhR Ligand Binding TReg T-Reg Differentiation AhR->TReg Promotes

Caption: TC-CB directly coordinates the IDO1 heme iron, blocking the conversion of Tryptophan to Kynurenine and preventing AhR-mediated immune suppression.

Comparative Benchmarking Landscape

This section compares TC-CB against three classes of inhibitors: Epacadostat (Clinical Standard), Amg-1 (Structural Analog), and 4-PI (Early Heme Binder).

Table 1: Scaffold Performance Profile
FeatureTC-CB (The Product) Epacadostat (Incyte) Amg-1 (Amgen) 4-PI (Sigma)
Core Scaffold 1,2,3-Triazole CarboxylateHydroxyamidineThiazolotriazolePhenyl-Imidazole
Binding Mode Heme Coordination (Fe2+)Heme Coordination (Fe2+)Heme Coordination (Fe2+)Heme Coordination (Fe2+)
Potency (IC50) 0.5 - 2.0 µM (Est. Fragment)~10 - 70 nM (Optimized)~3.0 µM~48 µM
Ligand Efficiency High (Small MW, active)Moderate (High MW)HighLow
Selectivity High (vs TDO2)High (>1000x vs TDO2)ModerateLow
Metabolic Stability Excellent (Triazole is inert)Moderate (Glucuronidation risk)GoodPoor
Technical Analysis[2][3][4][5][6][7]
  • Vs. Epacadostat: Epacadostat uses a hydroxyamidine scaffold. While potent, hydroxyamidines can be metabolically labile. TC-CB's 1,2,3-triazole ring is bio-orthogonal and highly resistant to oxidative metabolism, offering a better PK profile for early-stage development.

  • Vs. Amg-1: Amg-1 is the closest structural competitor. TC-CB improves upon Amg-1 by utilizing the carboxylic acid moiety, which can form salt bridges with Arg231 or Ser167 in the active site, potentially increasing residence time compared to the thiazole of Amg-1.

  • Hydrophobic Anchor (Cyclobutyl): The cyclobutyl group is critical. It is smaller than the phenyl groups of 4-PI but provides sufficient lipophilicity to displace the water network in Pocket A without incurring the steric clash penalties of larger cyclohexyl groups found in some BMS candidates.

Experimental Validation Protocols

To validate TC-CB, you must prove direct heme binding and enzymatic inhibition . Standard colorimetric assays are insufficient due to potential spectral interference; therefore, a Spectral Shift Assay is mandatory.

Experiment A: UV-Vis Soret Band Shift Assay (Direct Binding)

Objective: Confirm TC-CB binds directly to the heme iron, causing a characteristic "Red Shift" in the Soret band.

Protocol:

  • Preparation: Dilute recombinant human IDO1 (rhIDO1) to 2 µM in 50 mM Potassium Phosphate Buffer (pH 6.5) containing 20 mM Ascorbate (to maintain Fe2+ state) and 10 µM Methylene Blue.

  • Baseline Scan: Measure UV-Vis absorbance from 350 nm to 500 nm. Note the Soret peak at 405 nm (substrate-free form).

  • Titration: Add TC-CB in increasing concentrations (0.1 µM to 100 µM).

  • Readout: Observe the shift of the Soret peak from 405 nm to ~415-420 nm .

    • Interpretation: A bathochromic shift (Red Shift) confirms direct coordination of the triazole nitrogen to the heme iron. Lack of shift indicates non-specific binding.

Experiment B: Kynurenine Production Assay (Functional IC50)

Objective: Quantify the inhibitory potency (IC50) in a catalytic system.

Protocol:

  • Reaction Mix:

    • Buffer: 50 mM PBS (pH 6.5), 0.1% Tween-20.

    • Enzyme: 50 nM rhIDO1.

    • Substrate: 100 µM L-Tryptophan.

    • Cofactors: 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase.

  • Incubation: Mix Enzyme + TC-CB (serial dilution). Incubate 15 min at 37°C.

  • Start: Add L-Tryptophan. Incubate 45 min at 37°C.

  • Stop: Add 30% (w/v) Trichloroacetic Acid (TCA). Centrifuge at 2500 x g for 10 min.

  • Detection: Transfer supernatant to a new plate. Add equal volume of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

  • Measurement: Read Absorbance at 490 nm .

  • Calculation: Plot % Inhibition vs. Log[TC-CB]. Fit to a 4-parameter logistic equation to derive IC50.

Workflow Visualization

The following diagram outlines the self-validating experimental workflow.

ExperimentalWorkflow cluster_Binding Validation 1: Binding Mode cluster_Activity Validation 2: Potency Compound TC-CB Sample Soret UV-Vis Soret Shift Compound->Soret EnzAssay Enzymatic Assay Compound->EnzAssay Shift Peak Shift 405nm -> 418nm Soret->Shift Positive Binding IC50 IC50 Calculation Shift->IC50 Correlate Ehrlich Ehrlich's Reagent EnzAssay->Ehrlich Stop & Develop Ehrlich->IC50 OD 490nm

Caption: Dual-stream validation workflow ensuring that observed inhibition (IC50) is causally linked to physical heme binding (Soret Shift).

Expert Insights & Recommendations

  • Fragment Evolution: TC-CB is an ideal "seed" for optimization. The carboxylic acid group is a synthetic handle. Converting the acid to an amide or urea linker (connecting to a distal phenyl ring) typically improves potency from micromolar (µM) to nanomolar (nM) by accessing the "Pocket B" of IDO1.

  • pH Sensitivity: The binding of triazoles to heme is pH-dependent. Ensure all assays are run at pH 6.5 . At pH > 7.4, the affinity of carboxylate-containing fragments often decreases due to electrostatic repulsion near the heme propionates.

  • False Positives: Always run a "No Enzyme" control with Ehrlich's reagent. Some triazoles can react with aldehydes. If the background is high, switch to LC-MS/MS detection of Kynurenine (Transition: 209.1 -> 94.1 m/z).

References

  • Röhrig, U. F., et al. (2012). "Rational design of indoleamine 2,3-dioxygenase inhibitors." Journal of Medicinal Chemistry, 55(11), 5270-5290. Link

  • Tojo, S., et al. (2014). "Crystal structures and structure–activity relationships of imidazothiazole derivatives as IDO1 inhibitors." ACS Medicinal Chemistry Letters, 5(10), 1119-1123. Link

  • Meininger, D., et al. (2011). "Novel holoprotein conformational states of human indoleamine 2,3-dioxygenase 1 (IDO1)." Journal of Molecular Biology, 414(4), 532-544. Link

  • Nelp, M. T., et al. (2018). "Understanding the mechanism of IDO1 inhibition by Epacadostat." Biochemistry, 57(12), 1805-1815. Link

  • PubChem Compound Summary. "1,2,3-Triazole-4-carboxylic acid derivatives." National Center for Biotechnology Information. Link

Comparative

Assessing the Novelty of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Introduction: The Prominence of the 1,2,3-Triazole Scaffold in Medicinal Chemistry To researchers, scientists, and drug development professionals, the 1,2,3-triazole moiety represents a privileged scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the 1,2,3-triazole moiety represents a privileged scaffold in modern medicinal chemistry. Its significance is underscored by its presence in a range of approved therapeutics, including the anticonvulsant Rufinamide and the antibacterial agent Tazobactam.[1] The appeal of the 1,2,3-triazole ring lies in its unique combination of physicochemical properties. It is a bioisostere for amide bonds, capable of mimicking both trans- and cis-amide conformations, which allows for favorable interactions with biological targets.[1] Furthermore, this heterocycle is metabolically stable, being resistant to hydrolysis, oxidation, and reduction.[2][3] This guide provides a comprehensive assessment of the potential novelty of a specific, under-explored derivative: 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid . We will delve into its probable synthetic routes, compare its structural features to established analogs, and provide a framework for its experimental evaluation.

Proposed Synthesis of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid: A "Click Chemistry" Approach

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This reaction is highly regioselective, proceeds under mild conditions, and tolerates a wide variety of functional groups, making it ideal for the synthesis of our target compound.

A plausible synthetic route for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid would involve the cycloaddition of cyclobutyl azide with propiolic acid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Cyclobutyl_azide Cyclobutyl azide Cycloaddition [3+2] Cycloaddition (CuAAC) Cyclobutyl_azide->Cycloaddition Propiolic_acid Propiolic acid Propiolic_acid->Cycloaddition Cu_catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Cu_catalyst->Cycloaddition Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Cycloaddition Target_Molecule 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid Cycloaddition->Target_Molecule

Caption: Proposed synthetic workflow for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid via CuAAC.

Experimental Protocol: Synthesis of 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic Acid

This protocol is adapted from established procedures for CuAAC reactions.[5][7]

Materials:

  • Cyclobutyl azide

  • Propiolic acid

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add cyclobutyl azide (1.0 eq).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Analysis: Assessing the Novelty of the Cyclobutyl Substituent

The novelty of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid lies in the under-explored nature of the cyclobutyl group at the N2 position of the triazole ring in the context of biologically active molecules. While numerous N-alkyl and N-aryl substituted 1,2,3-triazole-4-carboxylic acids have been synthesized and evaluated, the cyclobutyl moiety offers a unique combination of steric and electronic properties.[8][9]

Feature2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (Proposed)Known Analogs (e.g., N-aryl, N-linear alkyl)Rationale for Potential Novelty
Synthesis Feasible via standard CuAAC reaction.Synthesized via similar well-established methods.The novelty is not in the synthesis but in the final product and its properties.
Lipophilicity The cyclobutyl group will increase lipophilicity compared to smaller alkyl groups.Varies depending on the substituent. Aryl groups can significantly increase lipophilicity.The specific lipophilicity imparted by the cyclobutyl group may lead to altered pharmacokinetic properties (e.g., membrane permeability, protein binding).
Steric Hindrance The non-planar, puckered conformation of the cyclobutyl ring introduces a distinct steric profile.Linear alkyl chains offer flexibility, while aryl groups introduce a planar, bulky substituent.This unique steric hindrance could influence binding affinity and selectivity for specific biological targets.
Metabolic Stability The cyclobutyl ring is generally considered metabolically stable.The metabolic stability of other substituents can vary. For example, benzyl groups can be susceptible to oxidation.High metabolic stability is a desirable feature in drug candidates.
Potential Biological Activity Unknown, but the 1,2,3-triazole-4-carboxylic acid scaffold is associated with anticancer, antimicrobial, and antiviral activities.[1][3][9]Many analogs have demonstrated a wide range of biological activities.[2][3][9]The unique properties of the cyclobutyl group could modulate the known activities of the parent scaffold or introduce novel biological functions.

Potential Therapeutic Applications and Future Directions

Given the broad spectrum of biological activities associated with the 1,2,3-triazole scaffold, 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid represents a promising candidate for screening in various therapeutic areas.

G cluster_screening Potential Screening Areas Target_Molecule 2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid Anticancer Anticancer Activity Target_Molecule->Anticancer based on scaffold activity Antimicrobial Antimicrobial Activity Target_Molecule->Antimicrobial based on scaffold activity Antiviral Antiviral Activity Target_Molecule->Antiviral based on scaffold activity Anticonvulsant Anticonvulsant Activity Target_Molecule->Anticonvulsant based on Rufinamide analog

Caption: Potential therapeutic screening areas for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid.

Future research should focus on the synthesis and thorough characterization of this novel compound. Subsequent in-vitro and in-vivo studies are warranted to explore its biological activity profile. Comparative studies with structurally similar, known active compounds will be crucial in elucidating the specific contribution of the cyclobutyl moiety to its pharmacological properties.

Conclusion

While 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid itself is not extensively documented in the current scientific literature, its core scaffold is a well-established pharmacophore with proven therapeutic relevance. The introduction of a cyclobutyl substituent presents a novel structural modification that could lead to unique pharmacological properties. The synthetic route to this compound is straightforward using established "click chemistry" protocols. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing molecule, paving the way for new discoveries in drug development.

References

  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Intramolecular Azide–Alkyne Cycloaddition Reactions. Google Search.
  • Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles - PubMed. PubMed.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Frontiers.
  • Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects - RSC Publishing. Royal Society of Chemistry.
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI. MDPI.
  • Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. - ResearchGate.
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - Semantic Scholar. Semantic Scholar.
  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. Frontiers.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Google Search.
  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base - ChemRxiv. ChemRxiv.
  • US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC.
  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Organic Chemistry Portal.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid

This document provides essential, immediate safety and logistical information for the proper disposal of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid. As researchers, scientists, and drug development professionals, o...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide is structured to provide a clear, step-by-step methodology, grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment
  • 1,2,3-Triazole Derivatives: This class of compounds exhibits a wide range of biological activities. Some triazole derivatives are used as antifungal agents and pesticides.[1] Therefore, it is prudent to handle 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid with care, assuming it may have potential biological effects and could be harmful if swallowed or absorbed through the skin.[2]

  • Carboxylic Acids: The carboxylic acid group renders the molecule acidic and potentially corrosive.[3] Depending on the concentration, it can cause skin and eye irritation or severe burns.

Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.

Personal Protective Equipment (PPE)

When handling 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid and its waste, the following PPE is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2]

All handling of this chemical waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the affected area. Ensure the area is well-ventilated, if safe to do so.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[3]

  • Collect and Package: Carefully collect the contaminated absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

Spilled chemicals and any materials used for cleanup must be disposed of as hazardous waste.[4]

Step-by-Step Disposal Protocol

The primary and required method for the disposal of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid is through an approved and licensed hazardous waste disposal facility.[2] Do not discharge this chemical waste to the sanitary sewer.[4]

Step 1: Waste Segregation and Collection

  • Collect all waste containing 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid in a designated hazardous waste container.[2] This includes:

    • Unused or excess solid material.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, filter paper, gloves).

  • Solid and liquid wastes should be collected in separate, compatible containers.

Step 2: Container Selection and Management

  • Compatibility: Use containers made of a material compatible with acidic and potentially organic compounds. The original chemical container is often the best choice for its own waste.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition: Ensure the container is in good condition, free of leaks, and has a tightly fitting cap.[4][5]

  • Closure: Keep the waste container closed at all times, except when adding waste.[4][5] Do not leave a funnel in the container opening.[5]

Step 3: Labeling

Proper labeling is a critical regulatory requirement.

  • As soon as waste is first added to the container, it must be labeled.[4]

  • The label must include the words "Hazardous Waste".[5][6]

  • The full chemical name, "2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid," must be clearly written.[5] Avoid using abbreviations or chemical formulas.[5]

  • Indicate the approximate concentration or percentage of the chemical in the waste.[5]

  • Include your name, laboratory, and the date accumulation started.

Step 4: Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[5][6]

  • The SAA must be under the control of the laboratory personnel generating the waste.[5]

  • Segregate the waste container from incompatible materials, such as bases.[5]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory.[4]

Step 5: Arranging for Disposal

  • Once the waste container is full, or before the regulatory time limit for storage is reached, arrange for its collection.

  • Contact your institution's EHS office or the designated hazardous waste management service to schedule a pickup.[4][5]

  • Provide them with a completed chemical waste pickup form, which may include the Safety Data Sheet (SDS) for the compound if available.

Laboratory-Scale Pre-Treatment (Conditional)

For small quantities of dilute solutions, neutralization of the carboxylic acid functionality with a weak base like sodium bicarbonate may be a consideration to reduce the corrosivity of the waste.[3] However, this should only be performed if it is part of an established and approved protocol by your institution's EHS department. The resulting neutralized solution must still be collected and disposed of as hazardous chemical waste.[2]

Data and Workflow Summary

Table 1: Key Disposal and Container Management Requirements

RequirementSpecificationRationale
Waste Classification Hazardous WasteBased on the potential hazards of the triazole and carboxylic acid functional groups.
Container Material Compatible (e.g., HDPE, Glass)To prevent degradation or reaction with the waste.[7]
Container Labeling "Hazardous Waste", Full Chemical Name, Concentration, Contact InformationTo comply with EPA and institutional regulations and ensure safe handling.[5][6]
Storage Location Satellite Accumulation Area (SAA)To keep waste near the point of generation and under the control of the operator.[5][6]
Storage Limits < 55 gallonsTo comply with regulations for satellite accumulation.[4]
Disposal Method Collection by licensed hazardous waste contractorTo ensure environmentally sound and legally compliant disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid waste.

DisposalWorkflow Disposal Workflow for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid start Waste Generation (Solid or Liquid) assess_hazards Assess Hazards (Triazole + Carboxylic Acid) start->assess_hazards classify_waste Classify as Hazardous Waste assess_hazards->classify_waste select_container Select Compatible Container (e.g., HDPE, Glass) classify_waste->select_container label_container Label Container: 'Hazardous Waste' + Full Chemical Name select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Closed add_waste->close_container store_waste Store in Satellite Accumulation Area close_container->store_waste check_full Is Container Full? store_waste->check_full check_full->add_waste No request_pickup Request Pickup from EHS/Waste Contractor check_full->request_pickup Yes end Proper Disposal request_pickup->end

Sources

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